1-(2,4-dihydroxyphenyl)-2-methoxyethanone
Description
The exact mass of the compound 2',4'-Dihydroxy-2-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBDSTPTUMQDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069171 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57280-75-8 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57280-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057280758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-DIHYDROXY-2-METHOXYACETOPHENONE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a molecule of interest for researchers in drug development and related scientific fields. This document details its physicochemical characteristics, provides hypothetical spectroscopic data for identification purposes, and outlines detailed experimental protocols for its synthesis and potential biological evaluation.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 57280-75-8 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₀O₄ | Calculated |
| Molecular Weight | 182.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Predicted |
| Melting Point | 138–139°C | Experimental Data[1] |
| Boiling Point | ~315 °C at 760 mmHg | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | Inferred from related compounds[2][3] |
| pKa | Phenolic hydroxyls: ~8-10 | Predicted |
Spectroscopic Data for Structural Elucidation
The following tables present hypothetical, yet structurally consistent, spectroscopic data for this compound. This information is intended to aid researchers in the identification and characterization of this molecule.
Table 2: Hypothetical ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.5 (approx.) | s (br) | 1H | 2'-OH (intramolecular H-bond) |
| 10.0 (approx.) | s (br) | 1H | 4'-OH |
| 7.75 | d, J=8.8 Hz | 1H | H-6' |
| 6.40 | dd, J=8.8, 2.4 Hz | 1H | H-5' |
| 6.35 | d, J=2.4 Hz | 1H | H-3' |
| 4.60 | s | 2H | -CH₂- |
| 3.40 | s | 3H | -OCH₃ |
Table 3: Hypothetical ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | C=O |
| 165.0 | C-4' |
| 164.5 | C-2' |
| 133.0 | C-6' |
| 113.0 | C-1' |
| 108.0 | C-5' |
| 103.0 | C-3' |
| 75.0 | -CH₂- |
| 59.0 | -OCH₃ |
Table 4: Hypothetical FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2950, 2850 | Medium | C-H stretch (aliphatic) |
| 1640 | Strong | C=O stretch (ketone, H-bonded) |
| 1600, 1580, 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1120 | Strong | C-O stretch (alkyl ether) |
Table 5: Hypothetical Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 182 | 40 | [M]⁺ |
| 151 | 100 | [M - OCH₃]⁺ |
| 137 | 80 | [M - CH₂OCH₃]⁺ |
| 121 | 60 | [C₇H₅O₂]⁺ |
Experimental Protocols
Synthesis via Hoesch Reaction
The synthesis of this compound can be achieved via the Hoesch reaction, which involves the condensation of a nitrile with a polyhydroxy- or polyalkoxyphenol.
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (HCl) gas
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Hexane
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a calcium chloride drying tube, dissolve resorcinol (1 equivalent) and methoxyacetonitrile (1.1 equivalents) in anhydrous diethyl ether.
-
Add anhydrous zinc chloride (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction mixture will become thick with the precipitation of the ketimine hydrochloride intermediate.
-
Allow the reaction to stir at room temperature overnight.
-
Decant the ether and wash the solid precipitate with fresh anhydrous ether.
-
Hydrolyze the ketimine hydrochloride by adding 1 M hydrochloric acid and heating the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Synthesis workflow for this compound.
Analytical HPLC Method
A reverse-phase high-performance liquid chromatography (HPLC) method can be developed for the analysis and purity assessment of the synthesized compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a stock solution of the sample in methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Run a blank (mobile phase) injection, followed by the sample injection.
-
Analyze the resulting chromatogram for retention time and peak purity.
Potential Biological Activity and Evaluation
Based on the chemical structure, particularly the dihydroxyphenyl moiety, this compound is hypothesized to possess tyrosinase inhibitory and antioxidant activities.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents that treat hyperpigmentation.
Mechanism of Action: Tyrosinase inhibitors can act through several mechanisms, including competitive, non-competitive, or mixed-type inhibition of the enzyme's catalytic activity.[4][5][6] The dihydroxyphenyl structure of the target compound suggests it may act as a substrate analog, competitively inhibiting tyrosinase.
Caption: Proposed mechanism of tyrosinase inhibition.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay [7][8][9] This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control, and Kojic acid for the positive control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every 1-2 minutes for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Antioxidant Activity
The phenolic hydroxyl groups in the molecule suggest potential antioxidant activity through radical scavenging.
Experimental Protocol: DPPH Radical Scavenging Assay [10] This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic Acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol. Prepare serial dilutions.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value.
Caption: Workflow for the biological evaluation of the target compound.
Conclusion
This compound is a compound with significant potential for applications in fields requiring tyrosinase inhibition and antioxidant activity, such as dermatology and cosmetology. This guide provides a foundational understanding of its chemical properties and outlines the necessary experimental framework for its synthesis, characterization, and biological evaluation. Further experimental validation of the data presented herein is encouraged to fully elucidate the properties and potential of this molecule.
References
- 1. WO2014156360A1 - Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanoge… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS: 57280-75-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS number 57280-75-8), a phenolic compound with potential applications in the pharmaceutical and cosmetic industries. This document consolidates available data on its chemical properties, synthesis, and putative biological activities. While direct experimental evidence on the biological mechanisms of this specific molecule is limited, this guide also explores the activities of structurally related compounds to infer potential avenues for future research and development. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant assays are provided. Additionally, logical relationships and potential signaling pathways are visualized using diagrams.
Chemical and Physical Properties
This compound, also known by its synonym 2',4'-Dihydroxy-2-methoxyacetophenone, is a substituted aromatic ketone. Its chemical structure features a dihydroxylated phenyl ring attached to a methoxyethanone moiety.
| Property | Value | Reference(s) |
| CAS Number | 57280-75-8 | |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Melting Point | 138-139 °C | [1][2] |
| Appearance | Not specified in literature; likely a crystalline solid | |
| Solubility | Not specified in literature | |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone; Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | [1] |
Synthesis
The primary method cited for the synthesis of this compound is the Hoesch reaction .[1] This reaction involves the acylation of an electron-rich aromatic compound (in this case, resorcinol) with a nitrile (methoxyacetonitrile) in the presence of an acid catalyst.
Experimental Protocol: Hoesch Reaction
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous zinc chloride (or other Lewis acid)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Gaseous hydrogen chloride
-
Ice-salt bath
-
Hydrochloric acid (for hydrolysis)
-
Apparatus for handling anhydrous reagents and gases
Procedure:
-
A solution of resorcinol and methoxyacetonitrile in anhydrous diethyl ether is prepared in a reaction vessel equipped with a gas inlet tube, a stirrer, and a reflux condenser.
-
The reaction mixture is cooled in an ice-salt bath.
-
A stream of dry hydrogen chloride gas is passed through the solution with continuous stirring.
-
The reaction is allowed to proceed at a low temperature for several hours. The progress can be monitored by thin-layer chromatography.
-
Upon completion, the intermediate ketimine hydrochloride precipitates. The solid is collected by filtration and washed with anhydrous ether.
-
The isolated ketimine hydrochloride is then hydrolyzed by heating with dilute hydrochloric acid.
-
The resulting product, this compound, is then isolated, purified (e.g., by recrystallization), and characterized.
Biological Activity and Potential Mechanisms of Action
Direct and extensive studies on the biological activity of this compound are not widely published. However, its use in the cosmetics industry suggests antioxidant and skin-soothing properties. The biological activities of structurally similar compounds, particularly other substituted acetophenones and chalcones, have been investigated, providing a basis for inferring the potential activities of the target compound.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The dihydroxy substitution on the phenyl ring of this compound suggests it may possess significant antioxidant capacity.
Note: No specific IC50 values for the antioxidant activity of this compound were found in the reviewed literature.
Anti-inflammatory Activity (Inferred from Structurally Similar Compounds)
Many phenolic compounds, including chalcones and other acetophenone derivatives, exhibit anti-inflammatory effects. The mechanisms often involve the modulation of key inflammatory signaling pathways. While not directly demonstrated for this compound, a plausible mechanism could involve the inhibition of pro-inflammatory enzymes and cytokines.
A potential, though unconfirmed, anti-inflammatory signaling pathway that could be modulated by compounds with this structural motif is the Toll-like receptor 4 (TLR4) pathway, which is a key initiator of the innate immune response.
Potential for Collagen Synthesis Stimulation
The use of this compound in cosmetic formulations is also suggestive of its potential to promote skin health, which may include the stimulation of collagen synthesis. This is a common property attributed to various phenolic compounds.
Note: There is no direct experimental evidence from the reviewed literature to support the effect of this compound on collagen synthesis.
Experimental Protocols for Biological Assays
The following are standard protocols for assays that would be relevant for validating the inferred biological activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
In Vitro Anti-inflammatory Assay in Macrophages
Principle: This assay assesses the ability of a compound to inhibit the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Procedure:
-
Culture RAW 264.7 macrophage cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Determine the dose-dependent inhibitory effect of the test compound on the production of these inflammatory mediators.
Collagen Synthesis Assay in Human Dermal Fibroblasts
Principle: This assay quantifies the amount of newly synthesized collagen by human dermal fibroblasts in culture, either in the basal state or after treatment with a test compound.
Procedure:
-
Culture primary human dermal fibroblasts in appropriate media.
-
Seed the fibroblasts in culture plates and grow them to near confluence.
-
Treat the cells with various concentrations of the test compound in serum-free or low-serum media for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Quantify the amount of soluble collagen in the supernatant using a specific assay kit (e.g., Sircol™ Soluble Collagen Assay), which is based on the specific binding of the Sirius Red dye to collagen.
-
Measure the absorbance of the dye-collagen complex at the recommended wavelength.
-
Compare the amount of collagen produced in the treated cells to that in the untreated control cells to determine the effect of the test compound on collagen synthesis.
Conclusion and Future Directions
This compound is a compound with established physicochemical properties and a known synthetic route. While its application in cosmetics suggests beneficial skin properties, there is a notable lack of direct, publicly available scientific literature detailing its specific biological activities and mechanisms of action. The inferred antioxidant and anti-inflammatory properties, based on its chemical structure and the activities of related compounds, warrant further investigation.
Future research should focus on:
-
Performing in vitro antioxidant assays to quantify its radical scavenging activity.
-
Conducting in vitro anti-inflammatory studies to determine its effect on inflammatory pathways and mediator production.
-
Investigating its impact on collagen synthesis and other extracellular matrix components in dermal fibroblasts.
-
Elucidating the specific signaling pathways through which it may exert its biological effects.
Such studies will be crucial for validating the potential of this compound as an active ingredient in pharmaceutical and cosmetic formulations and for providing a solid scientific basis for its application in drug development.
References
An In-depth Technical Guide to the Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthesis pathway for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a valuable building block in the development of various pharmaceutical compounds. The synthesis, physicochemical properties, and a representative experimental protocol are presented herein.
Core Synthesis Pathway: The Hoesch Reaction
The most established and direct route for the synthesis of this compound is the Hoesch reaction (also known as the Houben-Hoesch reaction). This electrophilic aromatic substitution is particularly well-suited for the acylation of electron-rich aromatic compounds, such as resorcinol (1,3-dihydroxybenzene).
In this reaction, resorcinol is reacted with methoxyacetonitrile in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), and gaseous hydrogen chloride (HCl). The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the final ketone product. The reaction is favored at the more nucleophilic carbon position of resorcinol, leading to the desired 2,4-dihydroxy substituted product.
An alternative, though less specifically documented pathway for this particular molecule, is the Friedel-Crafts acylation . This would involve the direct acylation of resorcinol with methoxyacetyl chloride using a suitable Lewis acid catalyst. While a common method for acylating aromatic rings, specific protocols for the methoxyacetylation of resorcinol are not as prevalent in the literature as the Hoesch reaction.
Quantitative Data
The available quantitative data for this compound is summarized in the table below. Note that comprehensive spectroscopic data from published literature is limited.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Melting Point | 138 - 139 °C |
| Intermediate (Ketimine HCl) M.P. | 205 - 207 °C[1] |
Experimental Protocols
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Hydrochloric Acid (aqueous solution)
-
Sodium Bicarbonate (aqueous solution)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions.
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a drying tube is charged with anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solvent, add equimolar amounts of resorcinol and methoxyacetonitrile. Subsequently, add a catalytic amount of anhydrous zinc chloride.
-
Introduction of HCl: While maintaining the inert atmosphere and stirring, bubble dry hydrogen chloride gas through the reaction mixture. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Formation of Ketimine Hydrochloride: The reaction mixture will gradually form a precipitate of the ketimine hydrochloride intermediate.
-
Hydrolysis: Upon completion of the reaction, the solvent is decanted, and the ketimine hydrochloride precipitate is collected. The precipitate is then hydrolyzed by heating with dilute aqueous hydrochloric acid.
-
Work-up and Purification: After cooling, the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, followed by a dilute aqueous sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The resulting solid is further purified by recrystallization from an appropriate solvent system to yield this compound.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Workflow diagram of the Hoesch reaction for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Hoesch reaction.
References
Unveiling the Biological Potential of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: A Technical Overview
For Immediate Release
Shanghai, China – November 3, 2025 – This technical whitepaper provides a comprehensive analysis of the biological activities associated with the phenolic compound 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. Geared towards researchers, scientists, and professionals in drug development, this document collates available data on its synthesis, and putative functions, and contextualizes its potential through the detailed examination of its structural isomers and related derivatives. While quantitative biological data for this compound itself is limited in the public domain, this guide offers a scientifically grounded perspective on its likely activities by presenting robust data from closely related molecules.
Chemical Identity and Synthesis
This compound, also known by its synonyms 2',4'-Dihydroxy-2-methoxyacetophenone and 3-(Methoxyacetyl)benzene-1,3-diol, is a substituted acetophenone with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . Its unique structure, featuring a resorcinol moiety, imparts several of its characteristic properties.
CAS Number: 57280-75-8
Physical Properties:
-
Melting Point: 138–139°C[1]
The primary route for the synthesis of this compound is the Hoesch reaction . This process involves the condensation of methoxyacetonitrile with resorcinol, followed by the hydrolysis of the resulting ketimine hydrochloride intermediate[1][2].
Reported Applications
Primarily, this compound has found applications in the cosmetic and dermatological fields. It is reported to possess antioxidant properties, offer protection against UV-induced damage, exhibit anti-inflammatory effects, and stimulate collagen synthesis. These attributes make it a desirable ingredient in skincare formulations aimed at anti-aging and skin protection. Furthermore, it serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds[3]. A patent has also highlighted the potential of resorcinol-based compounds for providing UV protection up to 400 nm.
Biological Activity Profile of Structural Isomers and Related Compounds
Due to the scarcity of specific quantitative biological data for this compound, this section details the activities of its close structural isomers and derivatives. This information provides valuable insights into the potential biological profile of the target compound.
Neuroprotective Activity
The isomer 2',3'-Dihydroxy-4'-methoxyacetophenone has demonstrated significant neuroprotective effects.
| Compound | Assay | Cell Line | Activity | Reference |
| 2',3'-Dihydroxy-4'-methoxyacetophenone | Glutamate-induced cell death | HT22 | EC₅₀ = 10.94 μM | [4] |
| 2',3'-Dihydroxy-4'-methoxyacetophenone | Scopolamine-induced memory impairment | Mice | Improvement at 50 mg/kg (p.o.) | [4] |
This isomer also inhibits Ca²⁺ accumulation and possesses antioxidant properties, suggesting a multi-faceted mechanism for its neuroprotective action[4].
Antimicrobial and Cytotoxic Activities
Different isomers have shown varied antimicrobial and cytotoxic profiles.
| Compound | Activity | Organism/Cell Line | Details | Reference |
| 2',4'-Dihydroxy-6'-methoxyacetophenone | Antimicrobial | Not specified | General antimicrobial activity reported | [2] |
| 2',5-Dihydroxy-4-methoxyacetophenone | Cytotoxicity | HT22 | Inhibits glutamate-induced cytotoxicity | [5] |
| Chalcone derivatives of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cytotoxicity | SH-SY5Y, A-549, FaDu | IC₅₀ values in the low micromolar range | [6] |
Anti-Inflammatory and Enzyme Inhibition Activities
A related chromen-4-one derivative and a phenylpropanoid compound have shown potent anti-inflammatory and enzyme-inhibiting activities.
| Compound | Target/Assay | IC₅₀/Effect | Reference |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | 1.37 μM | [7] |
| Butyrylcholinesterase | 0.95 μM | [7] | |
| MAO-B | 0.14 μM | [7] | |
| COX-1 | 7.09 μM | [7] | |
| COX-2 | 0.38 μM | [7] | |
| 5-LOX | 0.84 μM | [7] | |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-induced NO and PGE₂ production | Dose-dependent inhibition | [8] |
Exemplary Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activities of phenolic compounds like this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound.
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The test compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: In a 96-well plate, a small volume of each dilution of the test compound is mixed with the DPPH solution. A control well contains the solvent and the DPPH solution.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Data Analysis: The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader. The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the compound concentration.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells (e.g., cancer cell lines or normal fibroblasts) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Collagen Synthesis Assay
The stimulation of collagen synthesis can be quantified in dermal fibroblast cultures.
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured to near confluence in appropriate media. The cells are then treated with various concentrations of the test compound in a serum-free or low-serum medium for a defined period (e.g., 48-72 hours).
-
Sample Collection: The cell culture supernatant is collected to measure secreted collagen.
-
Collagen Quantification: The amount of soluble collagen in the supernatant is quantified using a commercially available kit, such as the Sircol™ Soluble Collagen Assay[9]. This assay is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagens.
-
Procedure: The collected supernatant is incubated with the Sircol dye reagent, leading to the precipitation of a collagen-dye complex. The complex is then pelleted by centrifugation, and the unbound dye is removed. The pellet is dissolved in an alkali reagent, and the absorbance of the resulting solution is measured spectrophotometrically (e.g., at 555 nm).
-
Data Analysis: The collagen concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of collagen. The results are typically expressed as a percentage increase in collagen production compared to untreated control cells.
Visualization of Pathways and Workflows
To further elucidate the experimental and biological processes, the following diagrams are provided.
Conclusion and Future Directions
This compound is a phenolic compound with clear applications in the cosmetic industry, attributed to its antioxidant, anti-inflammatory, and collagen-stimulating properties. While direct quantitative evidence for these effects is not extensively documented in publicly available literature, the biological activities of its structural isomers and related compounds strongly support its potential in these areas. The potent neuroprotective, antimicrobial, cytotoxic, and anti-inflammatory activities observed in these related molecules provide a solid foundation for future research.
To fully elucidate the biological activity profile of this compound, further in-depth studies are warranted. It is recommended that future investigations focus on:
-
Quantitative in vitro assays to determine the IC₅₀ or EC₅₀ values for its antioxidant, anti-inflammatory, and cytotoxic activities.
-
Mechanistic studies to identify the specific signaling pathways modulated by this compound.
-
In vivo studies to validate its efficacy and safety for dermatological and other therapeutic applications.
This technical guide serves as a foundational resource to stimulate and guide such future research, ultimately unlocking the full therapeutic and commercial potential of this promising compound.
References
- 1. Inhibitory Effect of Mitoxantrone on Collagen Synthesis in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial | TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,7,4'-trihydroxyflavone | CAS#:2034-65-3 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(2,4-dihydroxyphenyl)-2-methoxyethanone Derivatives and Analogues
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
Introduction
The 1-(2,4-dihydroxyphenyl)ethanone scaffold is a key structural motif found in numerous biologically active compounds. Its derivatives, particularly chalcones, have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antifungal, anti-inflammatory, and antioxidant effects. The synthetic accessibility of this scaffold allows for the generation of diverse analogues, making it a valuable starting point for the development of novel therapeutic agents. This guide will delve into the synthesis of these derivatives, their quantified biological effects, and the signaling pathways through which they exert their action.
Synthesis of 1-(2,4-dihydroxyphenyl)ethanone Derivatives
The primary method for synthesizing chalcone derivatives from 1-(2,4-dihydroxyphenyl)ethanone (or its close analogue 2',4'-dihydroxyacetophenone) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde.
General Synthesis Workflow
The general workflow for the synthesis of these chalcone derivatives can be visualized as a straightforward process from starting materials to the final product, often involving a simple condensation reaction followed by purification.
Caption: General workflow for the synthesis of chalcone derivatives.
Detailed Experimental Protocol: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
This protocol is adapted from a reported synthesis of a chalcone derivative.
Materials:
-
2,4-dihydroxy acetophenone (0.01 mol)
-
4-hydroxybenzaldehyde (0.01 mol)
-
Ethanol (25 ml)
-
60% aqueous Sodium Hydroxide (NaOH) (10 ml)
-
1M aqueous Hydrochloric Acid (HCl)
-
Methanol-water system for crystallization
Procedure:
-
In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxy acetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.
-
To this solution, add 10 ml of 60% aqueous NaOH as a catalyst.
-
Place the flask in a water bath and reflux the reaction mixture for 3 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Acidify the reaction mass to a pH of 1 using 1M aqueous HCl.
-
Filter the separated product and wash it thoroughly with distilled water until the filtrate is neutral.
-
Dry the product in an oven at 50 °C.
-
Crystallize the crude product from a methanol-water system to obtain the pure chalcone.
Biological Activities
Derivatives of 1-(2,4-dihydroxyphenyl)ethanone have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A number of chalcone derivatives synthesized from 2',4'-dihydroxyacetophenone analogues have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| b22 | Chalcone with specific alkoxylation | HepG2 (Liver) | 0.9 | [1] |
| HeLa (Cervical) | 1.1 | [1] | ||
| MCF-7 (Breast) | 1.3 | [1] | ||
| A549 (Lung) | 1.5 | [1] | ||
| SW1990 (Pancreatic) | 0.8 | [1] | ||
| b29 | Chalcone with specific alkoxylation | HepG2 (Liver) | 1.5 | [1] |
| HeLa (Cervical) | 1.2 | [1] | ||
| MCF-7 (Breast) | 1.0 | [1] | ||
| A549 (Lung) | 1.7 | [1] | ||
| SW1990 (Pancreatic) | 1.1 | [1] | ||
| 4a | 3-benzylidenchroman-4-one | K562 (Leukemia) | ≤3.86 µg/ml | [2] |
| MDA-MB-231 (Breast) | ≤3.86 µg/ml | [2] | ||
| SK-N-MC (Neuroblastoma) | ≤3.86 µg/ml | [2] | ||
| DMC derivative 2b | 4′-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 | [3] |
| DMC derivative 2g | 4′-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 | [3] |
| DMC derivative 2h | 4′-O-benzylated-DMC | A-549 (Lung) | 9.99 | [3] |
| FaDu (Pharyngeal) | 13.98 | [3] | ||
| DDC | 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 (Breast) | 52.5 | [4] |
| MDA-MB-231 (Breast) | 66.4 | [4] |
Antifungal Activity
Several 1-(2,4-dihydroxyphenyl)ethanone derivatives have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi. The inhibitory activity is often reported as IC50 values.
| Compound ID | Fungal Strain | IC50 (µg/mL) | Reference |
| 2g | Glomerella cingulate | 16.50 | |
| Botrytis cinerea | 25.12 | ||
| Fusarium graminearum | 36.34 | ||
| Curvularia lunata | 28.76 | ||
| Fusarium oxysporum f. sp. vasinfectum | 31.15 | ||
| 2h | Glomerella cingulate | 19.25 | |
| Botrytis cinerea | 28.43 | ||
| Fusarium graminearum | 32.81 | ||
| Curvularia lunata | 30.19 | ||
| Fusarium oxysporum f. sp. vasinfectum | 35.57 | ||
| Chalcone derivative | C. albicans LABMIC 0105 | MIC 0.625 mg/mL | [5] |
| Chalcone derivative | C. albicans LABMIC 0107 | MIC 0.312 mg/mL | [5] |
Mechanism of Action: Signaling Pathway Modulation
The biological effects of 1-(2,4-dihydroxyphenyl)ethanone derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in diseases like cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Some chalcone derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.
NF-κB/COX-2 Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and immunity. Its constitutive activation is linked to the development and progression of various cancers. NF-κB can induce the expression of target genes like Cyclooxygenase-2 (COX-2), which is involved in inflammation and carcinogenesis. Certain chalcone analogues have been found to suppress this pathway.
Caption: Inhibition of the NF-κB/COX-2 pathway by derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1-(2,4-dihydroxyphenyl)ethanone derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., etoposide). Incubate for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., X-ray film or a CCD camera-based imager).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[7]
Materials:
-
Fungal strains
-
RPMI-1640 medium (buffered with MOPS)
-
96-well microplates
-
Test compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strains in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in RPMI-1640 medium directly in the 96-well microplate.
-
Inoculation: Add the fungal inoculum to each well of the microplate, resulting in a final volume of 200 µL per well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.
Conclusion
Derivatives of this compound, especially chalcones, represent a promising class of compounds with potent anticancer and antifungal activities. Their synthesis is often straightforward, allowing for the generation of a wide array of analogues for structure-activity relationship studies. The mechanism of action for their anticancer effects appears to be linked to the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB/COX-2. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of these and similar compounds, facilitating further research and development in the quest for novel therapeutic agents. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and antifungal activity of chalcones synthesized from a natural acetophenone isolated from Croton anisodontus | Revista Virtual de Química [rvq-sub.sbq.org.br]
- 6. m.youtube.com [m.youtube.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS 57280-75-8), also known as 2',4'-Dihydroxy-2-methoxyacetophenone. Due to the limited availability of published experimental spectra in public databases, this document outlines the established synthesis protocol and provides detailed, generalized methodologies for acquiring and interpreting its spectroscopic data. Expected spectroscopic characteristics based on the compound's structure are presented to guide researchers in its identification and characterization.
Compound Identity and Physicochemical Properties
This compound is an aromatic ketone derivative of resorcinol. Its structure combines a dihydroxyphenyl ring with a methoxyethanone side chain, making it a subject of interest in synthetic chemistry and potentially for biological screening.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone |
| CAS Number | 57280-75-8 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Melting Point | 138–139°C[1] |
Spectroscopic Data
While specific experimental datasets for this compound are not widely available in the reviewed literature, this section details the expected spectroscopic characteristics based on its chemical structure. These tables are intended to serve as a reference for researchers confirming the identity of this compound.
¹H NMR Spectroscopy (Expected Data)
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and methoxy groups, and the methoxy protons. The phenolic hydroxyl protons would likely appear as broad singlets.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10.0-12.0 | Broad s | 1H | Phenolic OH (C2') |
| ~9.0-10.0 | Broad s | 1H | Phenolic OH (C4') |
| ~7.8 | d | 1H | H-6' |
| ~6.4 | dd | 1H | H-5' |
| ~6.3 | d | 1H | H-3' |
| ~4.6 | s | 2H | -CO-CH₂-O- |
| ~3.3 | s | 3H | -O-CH₃ |
¹³C NMR Spectroscopy (Expected Data)
The ¹³C NMR spectrum would show nine distinct carbon signals, including the carbonyl carbon at a significantly downfield shift, four aromatic carbons (two quaternary, two tertiary), the methylene carbon, and the methoxy carbon.
| Chemical Shift (δ) (ppm) | Assignment |
| ~198 | C=O |
| ~165 | C-2' & C-4' |
| ~133 | C-6' |
| ~113 | C-1' |
| ~108 | C-5' |
| ~103 | C-3' |
| ~77 | -CO-CH₂-O- |
| ~59 | -O-CH₃ |
Infrared (IR) Spectroscopy (Expected Data)
The IR spectrum is expected to be characterized by strong absorptions corresponding to the hydroxyl, carbonyl, and ether functional groups, as well as aromatic C-H and C=C stretching.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H Stretch (Phenolic) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1640-1620 | Strong | C=O Stretch (Aryl Ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1200-1100 | Strong | C-O Stretch (Ether and Phenol) |
Mass Spectrometry (MS) (Expected Data)
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 182. Key fragmentation patterns would involve cleavage adjacent to the carbonyl group and loss of fragments from the side chain.
| m/z | Proposed Fragment Ion |
| 182 | [M]⁺ (Molecular Ion) |
| 137 | [M - OCH₂CH₃]⁺ (Loss of methoxyethyl radical) |
| 121 | [HO-C₆H₄-CO]⁺ (Hydroxyphenoyl cation) |
| 45 | [CH₂OCH₃]⁺ (Methoxymethyl cation) |
Experimental Protocols
Synthesis: Hoesch Reaction
This compound is synthesized via the Hoesch reaction.[1][2] This involves the condensation of resorcinol with methoxyacetonitrile in the presence of a Lewis acid catalyst, followed by hydrolysis.
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous zinc chloride (ZnCl₂) or gaseous hydrogen chloride (HCl)
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous)
Procedure:
-
A solution of resorcinol (1 equivalent) and methoxyacetonitrile (1.2 equivalents) is prepared in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is cooled to 0°C in an ice bath.
-
Anhydrous zinc chloride (1.5 equivalents) is added portion-wise while stirring. Alternatively, a stream of dry HCl gas is passed through the solution until saturation.
-
The reaction mixture is stirred at 0°C for 2-4 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours.
-
The intermediate ketimine hydrochloride precipitates from the solution. The solid is collected by filtration and washed with anhydrous diethyl ether.
-
The collected solid is then hydrolyzed by heating in dilute aqueous hydrochloric acid (e.g., 10% HCl) at 50-60°C for 1-2 hours.
-
Upon cooling, the crude product, this compound, crystallizes.
-
The product is purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data for the synthesized compound.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Record the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Record the ¹³C NMR spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer.
-
Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, purified powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry:
-
Obtain the mass spectrum using a mass spectrometer, for instance, with an Electron Ionization (EI) source for fragmentation analysis or an Electrospray Ionization (ESI) source for accurate mass determination.
-
Introduce the sample into the instrument, either via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Record the spectrum, observing the molecular ion peak and the fragmentation pattern.
Visualization of Synthesis and Analysis Workflow
The following diagram illustrates the logical workflow from the starting materials to the final characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
References
Unveiling the Potential Mechanism of Action of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific studies on the detailed mechanism of action of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. Therefore, this guide extrapolates potential mechanisms based on research conducted on structurally similar compounds. The pathways and experimental data presented herein are derived from studies on related dihydroxyacetophenone and chalcone derivatives and should be considered as a hypothetical framework for investigating this compound.
Introduction
This compound, also known as 2',4'-Dihydroxy-2-methoxyacetophenone, is a phenolic compound with potential applications in the cosmetic and pharmaceutical industries. While direct research on its specific molecular targets and signaling pathways is limited, its structural motifs, particularly the dihydroxyphenyl group, are common in a variety of biologically active molecules. This guide synthesizes findings from related compounds to propose a potential mechanism of action for this compound, focusing on its plausible roles in anti-inflammatory, antioxidant, and cellular signaling pathways.
Core Hypothesized Mechanisms of Action
Based on the activities of structurally related compounds, the mechanism of action for this compound may involve the modulation of key signaling pathways implicated in inflammation and cellular stress responses.
Anti-Inflammatory Activity
Structurally similar phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting central inflammatory mediators. A plausible mechanism for this compound could involve the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways.
In a study on a licochalcone B derivative, which shares a dihydroxyphenyl moiety, the compound was found to inhibit the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was attributed to the suppression of NF-κB and AP-1 activation.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Hypothesized NF-κB inhibitory pathway.
Antioxidant Activity
The dihydroxy-substituted phenyl ring in this compound suggests a potent antioxidant capacity. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). This direct antioxidant activity can help mitigate cellular damage caused by oxidative stress.
Furthermore, some phenolic compounds can indirectly exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Potential for Collagen Synthesis Stimulation
While direct evidence is lacking for this compound, its reported use in skincare for promoting collagen production suggests a potential interaction with pathways governing extracellular matrix protein synthesis. This could involve the modulation of growth factor signaling, such as the TGF-β (Transforming growth factor-beta) pathway, which is a key regulator of collagen gene expression.
Proposed Collagen Synthesis Workflow
Caption: Hypothesized workflow for collagen synthesis.
Data from Structurally Related Compounds
The following table summarizes quantitative data from studies on compounds structurally related to this compound. This data provides a basis for predicting the potential efficacy and potency of the target compound.
| Compound | Biological Activity | Cell Line/Model | IC50/EC50/Effective Concentration | Reference |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | Cytotoxicity | HT-29 (Colon Cancer) | Dose- and time-dependent decrease in cell proliferation | [1][2] |
| 2',3'-Dihydroxy-4'-methoxyacetophenone | Neuroprotection | HT22 cells | EC50 = 10.94 μM (against glutamate-induced cell death) | |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | Anti-proliferative | RPMI8226, MM.1S, U266 (Multiple Myeloma) | IC50: 25.97, 18.36, 15.02 μM, respectively | |
| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Tyrosinase Inhibition | Mushroom tyrosinase | 200 times more potent than kojic acid | |
| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Melanin Synthesis Inhibition | NHEM (Melanocytes) | IC50 = 10 μM |
Experimental Protocols for Key Assays
To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols, adapted from studies on related compounds, can be employed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes, primary human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with this compound for 1 hour, followed by stimulation with LPS (1 μg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 μL of the supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-NF-κB, anti-IκBα, anti-Nrf2, anti-collagen type I) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable in the public domain, analysis of structurally similar compounds provides a strong foundation for hypothesizing its biological activities. It is plausible that this compound exerts antioxidant effects through direct radical scavenging and potential activation of the Nrf2 pathway. Its anti-inflammatory properties may be mediated by the inhibition of the NF-κB signaling cascade. Furthermore, its application in skincare suggests a role in promoting collagen synthesis, possibly through the modulation of the TGF-β pathway.
The proposed mechanisms and experimental protocols outlined in this guide offer a comprehensive framework for future research to elucidate the precise molecular interactions and therapeutic potential of this compound. Such investigations are crucial for validating its use in dermatological and pharmaceutical applications and for the development of novel therapeutics.
References
A Technical Guide to 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a phenolic compound of interest in various scientific fields. The document details its chemical identity, structural properties, and a standard synthesis protocol. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known activities of structurally related acetophenones and polyphenols, particularly their antioxidant and anti-inflammatory properties. Potential mechanisms of action, such as the modulation of key cellular signaling pathways like PI3K/Akt/mTOR, are explored to provide a basis for future research and drug development initiatives. This document aims to serve as a foundational resource for professionals investigating the therapeutic potential of this and similar compounds.
Chemical Identity and Properties
This compound, also known by its synonym 2',4'-Dihydroxy-2-methoxyacetophenone, is an aromatic ketone. Its structure features a dihydroxyphenyl group attached to a methoxyethanone moiety. The phenolic hydroxyl groups are key to its chemical reactivity and potential biological activities, including antioxidant effects.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone; Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | [1] |
| CAS Number | 57280-75-8 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Melting Point | 138–139°C |[1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Hoesch reaction.[1] This reaction involves the acylation of an electron-rich aromatic compound, in this case, resorcinol (1,3-dihydroxybenzene), using a nitrile.
Synthesis Workflow Diagram
Caption: Synthesis of this compound via the Hoesch Reaction.
Detailed Synthesis Protocol (Hoesch Reaction)
This protocol is based on the established Hoesch reaction methodology for producing dihydroxyacetophenone derivatives.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve resorcinol and methoxyacetonitrile in an appropriate anhydrous solvent (e.g., diethyl ether).
-
Acylation: Cool the mixture in an ice bath. Introduce a stream of dry hydrogen chloride (HCl) gas into the solution while stirring. The reaction mixture is then typically allowed to stand for several hours to facilitate the formation of the ketimine hydrochloride intermediate, which often precipitates from the solution.
-
Isolation of Intermediate: Collect the precipitated ketimine hydrochloride salt by filtration and wash with the anhydrous solvent. The melting point of this intermediate is reported to be 205–207°C.[1]
-
Hydrolysis: Heat the isolated ketimine hydrochloride in water. This hydrolysis step converts the imine to a ketone.
-
Purification: After cooling, the final product, this compound, can be isolated via filtration or extraction and purified further by recrystallization to yield the final product with a melting point of 138–139°C.[1]
Biological Activity and Potential Applications
While direct and extensive biological studies on this compound are not widely published, the compound is noted for its use in the cosmetics and skincare industries due to its potential antioxidant properties, which may help protect the skin from UV damage and reduce inflammation.[4] The broader class of dihydroxyacetophenones and related polyphenols are known for a range of biological activities.[5][6] Investigating these activities provides a logical starting point for assessing the therapeutic potential of the title compound.
Table 2: Biological Activities of Structurally Related Acetophenone Derivatives
| Compound | Biological Activity | Key Findings (IC₅₀, etc.) | Source(s) |
|---|---|---|---|
| 2,3-Dihydroxy-4-methoxyacetophenone | Neuroprotection | Protects HT22 cells from glutamate-induced cell death (EC₅₀ = 10.94 μM). | [7] |
| 2'-Hydroxy-5'-methoxyacetophenone | Anti-inflammatory | Significantly inhibits nitric oxide (NO) production and suppresses TNF-α secretion in LPS-stimulated BV-2 and RAW264.7 cells. | [8] |
| 2,4-Dihydroxyacetophenone Benzoylhydrazone (analogue 5g) | Antioxidant | Potent radical scavenger in the DPPH assay; protects HepG2 cells against H₂O₂-induced oxidative damage. | [6] |
| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Tyrosinase Inhibition | Inhibits melanin synthesis by accelerating tyrosinase degradation and through antioxidant effects. |[9] |
Example Experimental Protocol: Antioxidant Activity Assay (DPPH Method)
This protocol describes a common in vitro method to assess the free radical scavenging activity of a compound, a key indicator of antioxidant potential.[6][10]
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1.3 mg/mL).
-
Prepare a series of dilutions of the test compound (this compound) in methanol at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
A standard antioxidant, such as ascorbic acid, should be prepared similarly for comparison.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH stock solution to each well/cuvette.
-
Add a specific volume of the test compound dilutions (or standard/methanol blank) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
-
Data Collection:
-
Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
-
Potential Mechanism of Action: Modulation of Cellular Signaling
Many phenolic compounds exert their biological effects by interacting with fundamental intracellular signaling pathways.[11][12][13] The PI3K/Akt/mTOR pathway is a critical regulator of cell cycle, proliferation, survival, and metabolism.[11][14] Its dysregulation is implicated in numerous diseases, including cancer.[14][15] Given the activities of related compounds, it is plausible that this compound could modulate this or similar pathways.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
This pathway is a key target for therapeutic intervention in various diseases.[13][15] Growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[12] PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt.[11] Activated Akt can then phosphorylate a range of downstream targets, including the mTORC1 complex, to promote cellular processes like protein synthesis, growth, and survival.[14] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[14] The potential for this compound to modulate this pathway represents an important avenue for future research.
References
- 1. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 2. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE | 57280-75-8 [chemicalbook.com]
- 3. 1stsci.com [1stsci.com]
- 4. This compound [myskinrecipes.com]
- 5. du.edu.eg [du.edu.eg]
- 6. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2',3'-Dihydroxy-4'-methoxyacetophenone | CAS#:708-53-2 | Chemsrc [chemsrc.com]
- 8. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]
- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. ascopubs.org [ascopubs.org]
Physical and chemical constants of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a phenolic ketone of interest in medicinal chemistry and drug development. This document details its known physical and chemical constants, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance through a proposed signaling pathway based on the known activities of structurally related compounds. All quantitative data is presented in clear, tabular format, and complex processes are visualized using logical diagrams.
Physical and Chemical Constants
This compound, also known as 2',4'-Dihydroxy-2-methoxyacetophenone, possesses the following physical and chemical properties. While experimental data for some constants are available, others are predicted based on computational models for structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | Experimental[1][2][3][4][5][6] |
| Molecular Weight | 182.17 g/mol | Experimental[1][2][4][5][6] |
| CAS Number | 57280-75-8 | Experimental[1][2][3][4][5][6] |
| Melting Point | 138–139 °C | Experimental[2][5] |
| Boiling Point | 315.6 °C at 760 mmHg | Predicted for 1-(4-hydroxyphenyl)-2-methoxyethanone[1] |
| Density | 1.168 g/cm³ | Predicted for 1-(4-hydroxyphenyl)-2-methoxyethanone[1] |
| pKa | Not available | |
| Solubility | Soluble in methanol. | Inferred from purification protocols[7] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for similar compounds.
Synthesis via Hoesch Reaction
The synthesis of this compound can be achieved via the Hoesch reaction, which involves the acylation of an electron-rich aromatic compound (resorcinol) with a nitrile (methoxyacetonitrile).[2]
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous diethyl ether
-
Anhydrous zinc chloride (catalyst)
-
Gaseous hydrogen chloride
-
Ice
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Reagent Addition: Equimolar amounts of resorcinol and methoxyacetonitrile are dissolved in anhydrous diethyl ether in the flask. Anhydrous zinc chloride (as a Lewis acid catalyst) is added.
-
Reaction Condition: The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the solution with vigorous stirring.
-
Intermediate Formation: The reaction proceeds to form a ketimine intermediate, which often precipitates from the solution.
-
Hydrolysis: After the reaction is complete, the ether is decanted, and the intermediate is hydrolyzed by heating with aqueous hydrochloric acid.
-
Product Isolation: Upon cooling, this compound crystallizes and can be collected by filtration.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent, such as a methanol-water mixture.[7]
Procedure:
-
Solvent Selection: The crude solid is dissolved in a minimum amount of hot methanol.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: Water is added dropwise to the hot filtrate until turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collection and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold methanol-water, and dried under vacuum.
Analytical Methods
The purity and identity of the synthesized compound can be confirmed using the following analytical techniques.
| Analytical Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A single major peak on a reverse-phase C18 column using a mobile phase of acetonitrile and water with a suitable acidic modifier.[8][9][10][11] |
| ¹H-NMR Spectroscopy | Characteristic peaks corresponding to the aromatic protons of the dihydroxyphenyl ring, the methoxy group protons, and the methylene protons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (182.17 m/z).[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption bands corresponding to the hydroxyl (O-H) groups, the carbonyl (C=O) group of the ketone, and the C-O stretching of the ether and phenol groups.[13][14][15] |
Putative Biological Signaling Pathway
While there is no direct experimental evidence for the biological activity of this compound, its structural similarity to other phenolic compounds and 2',4'-dihydroxyacetophenone derivatives suggests potential antioxidant and anti-inflammatory properties.[9] Phenolic compounds are known to exert their effects through various signaling pathways. A putative mechanism of action is proposed below.
Proposed Anti-inflammatory and Antioxidant Pathway:
Phenolic compounds can mitigate inflammation and oxidative stress through the modulation of key signaling pathways. They can inhibit the production of pro-inflammatory mediators by suppressing the nuclear factor-kappa B (NF-κB) pathway. Additionally, they can enhance the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Conclusion
This compound is a phenolic ketone with potential for further investigation in drug discovery. This guide provides a foundational understanding of its physicochemical properties and offers detailed protocols for its synthesis and characterization. The proposed biological signaling pathway, based on the activities of structurally related compounds, suggests that its antioxidant and anti-inflammatory potential warrants further experimental validation. This document serves as a valuable resource for researchers and scientists in the field, facilitating future studies on this promising compound.
References
- 1. Page loading... [guidechem.com]
- 2. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 5. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [m.chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
- 13. d-nb.info [d-nb.info]
- 14. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Potential Therapeutic Effects of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone and Related Deoxybenzoin Structures
Disclaimer: Direct experimental data on the therapeutic effects of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone is limited in publicly available scientific literature. This guide synthesizes findings from structurally related compounds, primarily deoxybenzoin and acetophenone derivatives, to infer potential therapeutic activities. The presented data, protocols, and pathways are derived from studies on these related molecules and should be considered as a predictive framework for future research on the title compound.
Introduction
This compound belongs to the deoxybenzoin class of compounds, which are characterized by a 1,2-diphenylethan-1-one backbone. Deoxybenzoins are precursors in the biosynthesis of isoflavonoids in plants and have attracted significant scientific interest. Research on various derivatives has revealed a broad spectrum of biological activities, suggesting potential applications in drug development. This document outlines these potential therapeutic effects, focusing on anticancer, immunosuppressive, and vasorelaxant properties, supported by experimental data and methodologies from relevant studies.
Potential Therapeutic Applications and Mechanisms
Antiproliferative and Pro-Apoptotic Effects in Cancer
Certain chalcone derivatives sharing the 2,4-dihydroxyphenyl moiety with the title compound have demonstrated potent activity against multiple myeloma (MM). Specifically, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has been shown to inhibit the proliferation of MM cell lines and induce apoptosis.
Mechanism of Action: The primary mechanism involves the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation. DMEC treatment leads to the downregulation of key proteins such as PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). This inhibition triggers the mitochondria-mediated apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bad and Cytochrome C, and the activation of executioner caspases (cleaved-caspase-3 and -9).
In Vitro Analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a notable acetophenone derivative, presents a compelling subject for in vitro investigation due to its structural similarities to compounds with established biological activities. This technical guide provides a comprehensive framework for exploring its potential antioxidant, anti-inflammatory, tyrosinase-inhibiting, and anticancer properties. Detailed experimental protocols for key in vitro assays are presented, alongside structured tables for data organization and comparative analysis. Furthermore, this guide incorporates visual representations of signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the potential mechanisms of action and experimental designs.
Introduction
This compound, also known as 2',4'-Dihydroxy-2-methoxyacetophenone, is a phenolic compound with the chemical formula C₉H₁₀O₄. The presence of a resorcinol moiety (2,4-dihydroxyphenyl group) suggests a high potential for various biological activities, as this functional group is a common feature in many naturally occurring and synthetic bioactive molecules. While extensive in vitro studies dedicated solely to this compound are not widely published, its structural analogues have demonstrated significant antioxidant, anti-inflammatory, tyrosinase-inhibiting, and anticancer effects. This guide aims to provide researchers with the necessary tools and methodologies to systematically investigate the in vitro profile of this compound.
Chemical Properties:
| Property | Value |
| CAS Number | 57280-75-8 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Melting Point | 138-139°C[1] |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone, 3-(Methoxyacetyl)benzene-1,3-diol |
Potential Biological Activities and In Vitro Evaluation
Based on the activities of structurally related acetophenones and other phenolic compounds, the following biological activities are postulated for this compound.
Antioxidant Activity
The dihydroxyphenyl moiety is a well-known scavenger of free radicals. The antioxidant potential of the compound can be quantified using various in vitro assays that measure its ability to neutralize reactive oxygen species (ROS).
| Assay | Test Concentrations (µM) | % Inhibition | IC₅₀ (µM) |
| DPPH Radical Scavenging | |||
| ABTS Radical Scavenging | |||
| Ferric Reducing Antioxidant Power (FRAP) | (FRAP Value) |
This protocol is adapted from standard methods used for evaluating the antioxidant activity of phenolic compounds.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
DPPH radical scavenging assay workflow.
Anti-inflammatory Activity
Phenolic compounds often exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. The potential of this compound to modulate inflammatory responses can be assessed in cell-based assays.
| Cell Line | Inflammatory Stimulus | Test Concentrations (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) |
This protocol outlines a common method to screen for anti-inflammatory agents.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Cell Viability:
-
Perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Potential inhibition of the NF-κB signaling pathway.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The structural features of this compound, particularly the resorcinol moiety, are found in known tyrosinase inhibitors.
| Substrate | Test Concentrations (µM) | % Inhibition | IC₅₀ (µM) |
| L-Tyrosine | |||
| L-DOPA |
This is a widely used preliminary screening assay for tyrosinase inhibitors.
-
Preparation of Reagents:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare solutions of the substrate (L-tyrosine or L-DOPA) in the same buffer.
-
Prepare stock solutions of the test compound and a positive control (e.g., Kojic acid) in a suitable solvent.
-
-
Assay Procedure (L-DOPA as substrate):
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement:
-
Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm for a set period.
-
-
Calculation:
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the rate of reaction without the inhibitor, and V_sample is the rate of reaction with the inhibitor.
-
The IC₅₀ value is determined from the dose-response curve.
-
References
An In-depth Technical Guide to 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: Synthesis, Properties, and Role in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a substituted acetophenone, is a valuable intermediate in organic synthesis, particularly in the preparation of flavonoids and isoflavonoids, classes of compounds with significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Hoesch reaction, and a summary of its key spectral data. Furthermore, it elucidates its potential role as a precursor in the biosynthesis and chemical synthesis of flavonoids, highlighting its utility for researchers and professionals in the field of organic and medicinal chemistry.
Introduction
This compound, also known by its synonyms 2',4'-Dihydroxy-2-methoxyacetophenone and 3-(Methoxyacetyl)benzene-1,3-diol, is an aromatic ketone featuring a dihydroxylated phenyl ring. Its structural resemblance to deoxybenzoins, which are key precursors in the biosynthesis of isoflavonoids, positions it as a significant building block for the synthesis of these and other related polyphenolic compounds. The presence of reactive hydroxyl and methoxy functional groups provides multiple sites for further chemical modification, making it a versatile intermediate for the construction of more complex molecular architectures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 57280-75-8 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 138-139 °C | [1] |
| Appearance | Solid | [2] |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone, 3-(Methoxyacetyl)benzene-1,3-diol, Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- | [1] |
Synthesis
The primary method for the synthesis of this compound is the Hoesch reaction , a type of Friedel-Crafts acylation. This reaction involves the condensation of an electron-rich aromatic compound, in this case, resorcinol, with a nitrile, methoxyacetonitrile, in the presence of a Lewis acid catalyst and hydrogen chloride. The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired aryl ketone.
Reaction Scheme
Caption: General scheme of the Hoesch reaction for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous Lewis acid catalyst (e.g., zinc chloride, aluminum chloride)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Gaseous hydrogen chloride
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol/water, toluene)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser with a drying tube, and a dropping funnel is charged with anhydrous Lewis acid and resorcinol dissolved in an anhydrous aprotic solvent.
-
Introduction of HCl: The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution until saturation.
-
Addition of Nitrile: Methoxyacetonitrile is added dropwise to the stirred solution while maintaining the low temperature.
-
Reaction: The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) for a period of several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of Intermediate: Upon completion, the reaction mixture is carefully poured onto crushed ice to hydrolyze the intermediate ketimine hydrochloride. An aqueous solution of hydrochloric acid may be added to ensure complete hydrolysis.
-
Work-up: The product is extracted with an organic solvent. The combined organic layers are washed successively with water, a dilute aqueous solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system to afford pure this compound.
Spectroscopic Data
While a complete set of experimentally obtained spectra for this compound is not available in the cited literature, the expected spectral characteristics can be inferred from data for closely related compounds and spectral prediction tools.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons on the dihydroxyphenyl ring (signals in the range of δ 6.0-8.0 ppm). A singlet for the methylene protons adjacent to the carbonyl and methoxy groups. A singlet for the methoxy protons. Signals for the hydroxyl protons (may be broad and exchangeable with D₂O). |
| ¹³C NMR | Carbonyl carbon signal (typically δ > 190 ppm). Signals for the aromatic carbons, with those bearing hydroxyl groups shifted downfield. Methylene carbon signal. Methoxy carbon signal. |
| IR (Infrared Spectroscopy) | A strong absorption band for the carbonyl (C=O) stretching vibration (around 1650-1700 cm⁻¹). Broad absorption band for the hydroxyl (O-H) stretching vibrations (around 3200-3600 cm⁻¹). C-O stretching vibrations for the ether and phenol groups. Aromatic C-H and C=C stretching vibrations. |
| MS (Mass Spectrometry) | Molecular ion peak (M⁺) corresponding to the molecular weight of 182.17. Fragmentation patterns characteristic of acetophenones, including cleavage at the acyl-aryl bond and loss of small neutral molecules. |
Role in Organic Chemistry and Drug Development
This compound serves as a valuable intermediate in the synthesis of various organic molecules, most notably flavonoids and isoflavonoids.
Precursor to Flavonoids and Isoflavonoids
The core structure of this compound is analogous to that of deoxybenzoins, which are established intermediates in the biosynthesis of isoflavonoids. In chemical synthesis, this compound can be utilized to construct the characteristic chromanone ring system of flavonoids and isoflavonoids through various cyclization strategies.
The general synthetic approach would involve the reaction of this compound with an appropriate reagent to introduce the remaining carbons of the heterocyclic ring, followed by cyclization. For instance, reaction with a suitable one-carbon electrophile and subsequent intramolecular cyclization could lead to the formation of an isoflavonoid scaffold.
Caption: Potential synthetic pathway from this compound to an isoflavonoid scaffold.
The flavonoid and isoflavonoid classes of compounds are of significant interest in drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The ability to synthesize derivatives of these natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Utility in Medicinal Chemistry
The dihydroxyphenyl moiety is a common feature in many biologically active molecules and can participate in important interactions with biological targets, such as hydrogen bonding. The methoxy group can influence the compound's lipophilicity and metabolic stability. As an intermediate, this compound allows for the systematic modification of these functional groups to optimize the pharmacological properties of the final products.
Conclusion
This compound is a key synthetic intermediate with significant potential in organic and medicinal chemistry. Its efficient synthesis via the Hoesch reaction and its structural features make it an ideal precursor for the construction of flavonoids, isoflavonoids, and other related polyphenolic compounds. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering valuable information for researchers and professionals engaged in the design and synthesis of novel bioactive molecules. Further exploration of its reactivity and its application in the synthesis of specific drug candidates is a promising area for future research.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a valuable compound in the fields of cosmetics, skincare, and potentially dermatology.[1] The synthesis is primarily achieved through two established methods: the Hoesch reaction and Friedel-Crafts acylation of resorcinol. This guide presents the scientific background, applications, and detailed procedures for both synthetic routes, along with data presentation in tabular format and visual diagrams of the experimental workflows.
Introduction
This compound is a ketone derivative of resorcinol. Resorcinol and its derivatives are known for their antiseptic and keratolytic properties. The target compound, also known as 2',4'-dihydroxy-2-methoxyacetophenone, has garnered interest for its potential applications in skincare and cosmetics due to its antioxidant, anti-inflammatory, and collagen-stimulating properties.[1] Furthermore, preliminary studies suggest its potential as an agent against skin cancer.[1] The synthesis of this compound from the readily available precursor, resorcinol, is a key step in exploring its full therapeutic and cosmetic potential.
Applications
-
Cosmetics and Skincare: Utilized for its antioxidant properties, which help protect the skin from damage caused by free radicals and UV radiation.[1] It is also incorporated into skin creams to reduce inflammation and promote collagen synthesis, contributing to a more youthful and healthy skin appearance.[1]
-
Pharmaceutical Research: Investigated for its potential as an anti-skin cancer agent.[1] Its anti-inflammatory effects also make it a candidate for development into treatments for various skin conditions.
-
Chemical Synthesis: Serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.
Synthesis Methods
Two primary methods for the synthesis of this compound from resorcinol are the Hoesch reaction and Friedel-Crafts acylation.
Hoesch Reaction
The Hoesch reaction is a classic method for the synthesis of hydroxyaryl ketones from phenols or phenol ethers and nitriles, in the presence of a Lewis acid catalyst and hydrogen chloride.[2][3] In this case, resorcinol reacts with methoxyacetonitrile to form a ketimine intermediate, which is subsequently hydrolyzed to yield the desired product.[2][3]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental organic reaction for the formation of aromatic ketones.[4][5] It involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of this compound, resorcinol is acylated with methoxyacetyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[5][6]
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Hoesch Reaction | Friedel-Crafts Acylation |
| Reactants | Resorcinol, Methoxyacetonitrile | Resorcinol, Methoxyacetyl Chloride |
| Catalyst | Lewis Acid (e.g., ZnCl₂), HCl | Lewis Acid (e.g., AlCl₃, ZnCl₂) |
| Solvent | Ethereal solvent (e.g., Diethyl ether) | Inert solvent (e.g., Nitrobenzene, CS₂) |
| Intermediate | Ketimine hydrochloride | Acylium ion-Lewis acid complex |
| Key Advantages | Good for highly activated phenols | Generally high yields, versatile |
| Key Disadvantages | Requires anhydrous conditions, use of HCl gas | Stoichiometric amounts of catalyst often needed |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 57280-75-8[2] |
| Molecular Formula | C₉H₁₀O₄[2] |
| Molecular Weight | 182.17 g/mol [2] |
| Appearance | Reported as a solid |
| Melting Point | Not specified in the provided results |
| Boiling Point | Not specified in the provided results |
| Solubility | Soluble in common organic solvents |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Methoxyacetyl chloride is corrosive and moisture-sensitive.[7]
Protocol 1: Synthesis via Hoesch Reaction
This protocol is a general representation based on the principles of the Hoesch reaction.
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous diethyl ether
-
Anhydrous zinc chloride (ZnCl₂)
-
Hydrogen chloride (gas)
-
Water
-
Hydrochloric acid (aqueous)
Procedure:
-
Dissolve resorcinol and methoxyacetonitrile in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
-
Cool the mixture in an ice bath.
-
Pass a stream of dry hydrogen chloride gas through the stirred solution.
-
Gradually add anhydrous zinc chloride to the reaction mixture while maintaining the temperature and continuing the passage of HCl gas.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight. A solid precipitate of the ketimine hydrochloride should form.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether. The melting point of the ketimine hydrochloride intermediate is reported to be 205–207 °C.[2]
-
Hydrolyze the ketimine hydrochloride by boiling with water or dilute hydrochloric acid.
-
Cool the solution to induce crystallization of the product.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound.
Protocol 2: Synthesis via Friedel-Crafts Acylation
This protocol is a representative procedure for the Friedel-Crafts acylation of resorcinol.
Materials:
-
Resorcinol
-
Methoxyacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or Zinc Chloride (ZnCl₂)
-
Anhydrous nitrobenzene or carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser with a gas trap, and a mechanical stirrer, suspend anhydrous aluminum chloride in anhydrous nitrobenzene.
-
Cool the suspension in an ice bath.
-
Slowly add methoxyacetyl chloride to the stirred suspension.
-
In a separate flask, dissolve resorcinol in anhydrous nitrobenzene.
-
Add the resorcinol solution dropwise to the acylating agent-catalyst complex while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. If using CS₂, it can be removed by distillation. If using nitrobenzene, steam distillation can be used to remove it.
-
Wash the residue with sodium bicarbonate solution and then with water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound.
Logical Relationship of Synthesis and Application
Caption: From synthesis to application of the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. future4200.com [future4200.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for HPLC Analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dihydroxyphenyl)-2-methoxyethanone is a phenolic compound with potential applications in various fields of research and development. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and robustness.
This document provides a detailed protocol for the determination of this compound using reverse-phase HPLC. The method is designed to be a starting point for researchers and can be further optimized based on specific sample matrices and analytical requirements.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in the table below. This information is essential for method development and understanding the behavior of the compound during analysis.
| Property | Value | Reference |
| CAS Number | 57280-75-8 | [1][2] |
| Molecular Formula | C9H10O4 | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Melting Point | 138–139°C | [1][2] |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone | [1][2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Sample diluent: Acetonitrile:Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
This method is designed for a standard HPLC system equipped with a UV-Vis detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Note: The mobile phase composition and gradient can be optimized to achieve the best separation and peak shape for your specific application.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Extraction from a Solid Matrix (e.g., plant material, formulation):
-
Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a suitable container.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol).
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the sample diluent to bring the analyte concentration within the calibration range.
-
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Linearity: The calibration curve should have a coefficient of determination (R²) of ≥ 0.999.
-
Quantification: Inject the prepared sample solutions and determine the peak area of the analyte. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Method Validation (Summary)
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. |
| Linearity | R² ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery between 98% and 102%. |
| Precision | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small variations in method parameters. |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Quality Control Logic
This diagram outlines the logical steps in a quality control process for ensuring the reliability of the analytical results.
Caption: Decision logic for quality control checks.
References
Application Note: NMR Spectroscopic Analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and data interpretation for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. The presented data, including ¹H and ¹³C NMR chemical shifts, are essential for the structural confirmation and purity assessment of this compound, which serves as a key intermediate in the synthesis of various pharmaceutical agents and natural products.
Introduction
This compound is a phenolic ketone derivative of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a resorcinol moiety, makes it a valuable precursor for the synthesis of flavonoids, chalcones, and other biologically active molecules. Accurate structural elucidation and characterization are paramount for ensuring the quality and efficacy of downstream applications. NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note outlines the experimental procedure for acquiring ¹H and ¹³C NMR spectra of this compound and provides a detailed analysis of the spectral data.
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing a sample of this compound for NMR spectroscopy is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for phenolic compounds due to its ability to dissolve the sample and the presence of exchangeable hydroxyl protons. Other potential solvents include methanol-d₄ or acetone-d₆.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the mixture until the sample is completely dissolved, ensuring a homogeneous solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
Caption: Experimental workflow for NMR sample preparation.
NMR Spectrometer and Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Data Presentation
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on established chemical shift values for similar structural motifs and data from related compounds.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | 2-OH (phenolic) |
| ~10.5 | Singlet | 1H | 4-OH (phenolic) |
| ~7.7 | Doublet | 1H | H-6 |
| ~6.4 | Doublet of Doublets | 1H | H-5 |
| ~6.3 | Doublet | 1H | H-3 |
| ~4.7 | Singlet | 2H | -CH₂- |
| ~3.4 | Singlet | 3H | -OCH₃ |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~165 | C-2 |
| ~163 | C-4 |
| ~133 | C-6 |
| ~113 | C-1 |
| ~108 | C-5 |
| ~103 | C-3 |
| ~75 | -CH₂- |
| ~59 | -OCH₃ |
Interpretation of Spectra
The structural assignment of the NMR signals is crucial for confirming the identity of this compound.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
-
Phenolic Protons (2-OH, 4-OH): Two distinct singlets are expected in the downfield region (~12.5 and ~10.5 ppm). The proton of the hydroxyl group at position 2 is expected to be more deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group. These signals would disappear upon the addition of D₂O, confirming their assignment as exchangeable protons.
-
Aromatic Protons (H-3, H-5, H-6): The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
H-6: This proton is ortho to the carbonyl group and is expected to be the most downfield of the aromatic protons (~7.7 ppm), appearing as a doublet.
-
H-5: This proton is coupled to both H-6 and H-3, and will therefore appear as a doublet of doublets (~6.4 ppm).
-
H-3: This proton is ortho to a hydroxyl group and will appear as a doublet at the most upfield position (~6.3 ppm).
-
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and the methoxy group are chemically equivalent and will appear as a sharp singlet at approximately 4.7 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a characteristic singlet at around 3.4 ppm.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate at the most downfield position, around 200 ppm.
-
Aromatic Carbons (C-1 to C-6):
-
C-2 and C-4: The carbons bearing the hydroxyl groups will be significantly deshielded and are predicted to appear around 165 and 163 ppm, respectively.
-
C-6: The carbon ortho to the carbonyl group will be downfield at approximately 133 ppm.
-
C-1, C-3, C-5: The remaining aromatic carbons will appear in the range of 103-113 ppm.
-
-
Aliphatic Carbons (-CH₂- and -OCH₃):
-
-CH₂-: The methylene carbon, being attached to two electronegative atoms (oxygen and the carbonyl carbon), will be found around 75 ppm.
-
-OCH₃: The methoxy carbon will resonate at approximately 59 ppm.
-
Conclusion
This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The detailed experimental protocols and the interpretation of the predicted ¹H and ¹³C NMR spectra serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the structural verification and quality control of this important chemical intermediate. The provided data and methodologies will facilitate the efficient and accurate characterization of this compound in various research and development settings.
Application Note: High-Resolution Mass Spectrometry Analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust method for the identification and structural characterization of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions optimized for the analysis of this phenolic ketone. The presented data includes expected mass-to-charge ratios (m/z) of the parent ion and its key fragments, providing a basis for the confident identification of this compound in complex matrices. This methodology is applicable for quality control in manufacturing, impurity profiling, and metabolic studies.
Introduction
This compound is a phenolic ketone of interest in various fields, including organic synthesis and potentially in pharmaceutical research due to the prevalence of the dihydroxyphenyl moiety in biologically active compounds. Accurate and sensitive analytical methods are crucial for its detection and characterization. Mass spectrometry, particularly when coupled with a separation technique like HPLC, offers high selectivity and sensitivity for the analysis of such compounds.[1] This document provides a comprehensive protocol for the analysis of this compound by HPLC-MS/MS with electrospray ionization (ESI), a common and effective technique for phenolic compounds.[1][2]
Experimental Protocols
Sample Preparation
A standard stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol. Working solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. For analysis of the compound in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
HPLC-MS/MS Analysis
The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole or an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Ion Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Analysis Mode | Full Scan (for parent ion) and Product Ion Scan (for fragmentation) |
Data Presentation and Discussion
The molecular weight of this compound (C9H10O4) is 182.17 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]+ is expected at an m/z of 183.06. In negative ion mode, the deprotonated molecule [M-H]- is expected at an m/z of 181.05.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the parent ion reveals characteristic fragment ions. The fragmentation pattern is crucial for structural elucidation and confirmation. The primary fragmentation pathways are predicted to involve the cleavage of the ether and carbonyl bonds.
Table 3: Predicted MS/MS Fragmentation of [M+H]+ (m/z 183.06)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Neutral Loss |
| 183.06 | 151.04 | [C8H7O3]+ | CH4O (Methanol) |
| 183.06 | 137.02 | [C7H5O3]+ | C2H6O (Methoxyethane) |
| 183.06 | 123.04 | [C7H7O2]+ | C2H2O2 |
| 151.04 | 123.04 | [C7H7O2]+ | CO (Carbon Monoxide) |
Table 4: Predicted MS/MS Fragmentation of [M-H]- (m/z 181.05)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Neutral Loss |
| 181.05 | 150.03 | [C8H6O3]-• | CH3• (Methyl radical) |
| 181.05 | 135.04 | [C8H7O2]- | CH2O (Formaldehyde) |
| 181.05 | 121.03 | [C7H5O2]- | C2H4O2 (Methoxyacetic acid) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Hypothetical Signaling Pathway Modulation
Phenolic compounds are known to modulate various signaling pathways. The following diagram illustrates a hypothetical pathway that could be influenced by a compound like this compound, leading to an anti-inflammatory response.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
This application note provides a detailed protocol for the mass spectrometric analysis of this compound. The use of HPLC-MS/MS with ESI allows for the sensitive and specific detection of this compound. The predicted fragmentation patterns serve as a valuable reference for its structural confirmation. The described methodology can be adapted for various research and quality control applications involving the analysis of phenolic ketones.
References
Application Notes and Protocols for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dihydroxyphenyl)-2-methoxyethanone is a valuable chemical intermediate, primarily utilized in the synthesis of a variety of heterocyclic compounds, most notably flavonoids and their precursors, chalcones. Its chemical structure, featuring a resorcinol moiety, makes it an excellent starting material for building molecules with significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this intermediate in synthetic chemistry and drug discovery.
Chemical Properties
| Property | Value |
| CAS Number | 57280-75-8[1][2] |
| Molecular Formula | C₉H₁₀O₄[1][2] |
| Molecular Weight | 182.17 g/mol [1][2] |
| Melting Point | 138-139 °C[2] |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone[2] |
Applications
The primary application of this compound is as a key building block in the synthesis of substituted flavonoids and chalcones. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Synthesis of Chalcones
Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde. In this case, this compound serves as the acetophenone component.
Synthesis of Flavones
Flavones can be synthesized from the corresponding 2'-hydroxychalcones through oxidative cyclization. The chalcone precursors are first synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hoesch Reaction
This protocol describes the synthesis of the title compound from resorcinol and methoxyacetonitrile.
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous diethyl ether
-
Gaseous hydrogen chloride (dry)
-
Zinc chloride (fused)
-
Ice-water bath
-
Hydrochloric acid (10%)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolve resorcinol and methoxyacetonitrile in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
-
Cool the mixture in an ice-water bath.
-
Pass a stream of dry hydrogen chloride gas through the stirred solution.
-
Add fused zinc chloride as a catalyst.
-
Continue passing hydrogen chloride gas until the reaction is complete (monitored by TLC).
-
The intermediate ketimine hydrochloride will precipitate. Filter the solid and wash with anhydrous diethyl ether.[1][2]
-
Hydrolyze the ketimine hydrochloride by heating with 10% hydrochloric acid.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Expected Yield: ~60-70%
Protocol 2: Synthesis of a Chalcone Derivative using this compound
This protocol outlines the synthesis of a chalcone via Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (e.g., 60%)[3]
-
Hydrochloric acid (1 M)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
In a round-bottomed flask, dissolve this compound and the substituted benzaldehyde in ethanol.[3]
-
Add the aqueous sodium hydroxide solution dropwise to the stirred mixture.[3]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[3]
-
Cool the reaction mixture to room temperature and then acidify with 1 M hydrochloric acid until the pH is acidic, leading to the precipitation of the chalcone.[3]
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Expected Yield: ~50-80% depending on the aldehyde used.[3]
Data Presentation
Table 1: Physicochemical Data of Synthesized Chalcone Derivatives
| Starting Aldehyde | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4-Hydroxybenzaldehyde | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | C₁₅H₁₂O₄ | 60 | 190[3] |
| 2-Chlorobenzaldehyde | 3-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | C₁₅H₁₁ClO₃ | - | 180[4] |
| 3-Hydroxybenzaldehyde | 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | C₁₅H₁₂O₄ | - | 182[4] |
| 4-Nitrobenzaldehyde | 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₁NO₅ | - | 179[4] |
Note: Yields and melting points are representative and can vary based on specific reaction conditions.
Visualizations
Experimental Workflow: From Intermediate to Bioactive Compounds
Caption: Synthetic pathway from starting materials to bioactive flavonoids.
Potential Signaling Pathways Modulated by Flavonoid Derivatives
Flavonoids derived from this compound are known to exhibit various biological activities, often through the modulation of key signaling pathways.
Caption: Potential signaling pathways modulated by flavonoid derivatives.
References
Application Notes and Protocols: Purification of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a multi-step purification strategy, including liquid-liquid extraction, column chromatography, and recrystallization, designed to yield a high-purity product.
Introduction
This compound, also known as 2',4'-dihydroxy-2-methoxyacetophenone, is a phenolic ketone with significant applications in organic synthesis and medicinal chemistry. Its synthesis, typically achieved through the Hoesch reaction of resorcinol and methoxyacetonitrile, often results in a crude product containing unreacted starting materials and side products.[1][2][3] This protocol details a robust purification procedure to isolate the target compound with high purity, suitable for downstream applications. The physical properties of the compound are a melting point of 138-139°C.[3]
Data Presentation
The following table summarizes the expected quantitative data at each stage of the purification process for a starting crude sample of 10 grams.
| Stage | Parameter | Expected Value | Notes |
| Crude Product | Initial Weight | 10 g | Assumed starting material weight. |
| Initial Purity | ~70-80% | Varies depending on reaction completion and work-up. | |
| Liquid-Liquid Extraction | Organic Phase Volume | 200 mL | Ethyl acetate is used as the extraction solvent. |
| Aqueous Phase Volume | 150 mL | Used for washing and removing polar impurities. | |
| Estimated Yield | 8.5 - 9.5 g | After drying of the organic phase. | |
| Estimated Purity | ~85-90% | Removal of highly polar and water-soluble impurities. | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Gradient elution from 20% to 50% Ethyl Acetate. | |
| Elution Volume | ~400-600 mL | Volume required to elute the pure compound. | |
| Isolated Yield | 7.0 - 8.0 g | After pooling and evaporating pure fractions. | |
| Purity | >98% | Determined by HPLC or NMR analysis. | |
| Recrystallization | Solvent System | Ethanol/Water | A common solvent system for phenolic compounds.[4] |
| Solvent Volume | ~50-70 mL | To achieve complete dissolution at elevated temperature. | |
| Final Yield | 6.0 - 7.5 g | After drying of the crystalline product. | |
| Final Purity | >99.5% | High purity suitable for pharmaceutical applications. |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Ethanol (95%)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Separatory funnel (500 mL)
-
Glass chromatography column
-
Round bottom flasks
-
Rotary evaporator
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
HPLC or NMR for purity analysis
Liquid-Liquid Extraction
This initial step aims to remove highly polar and water-soluble impurities from the crude product.
-
Dissolve the crude this compound (10 g) in 100 mL of ethyl acetate in a 500 mL separatory funnel.
-
Add 50 mL of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain a concentrated oil or solid.
Column Chromatography
This is the primary purification step to separate the target compound from less polar and closely related impurities. The purification of phenolic compounds is often achieved using column chromatography with silica gel.
-
Column Packing: Prepare a slurry of silica gel (approximately 200 g) in hexane and pour it into a glass chromatography column. Allow the silica to settle, ensuring a well-packed column without air bubbles.
-
Sample Loading: Dissolve the extracted product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of 20% ethyl acetate in hexane. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase to 50% ethyl acetate in hexane to elute the target compound.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator.
Recrystallization
The final step to obtain a highly pure, crystalline product. Recrystallization from an ethanol-water mixture is a common method for purifying phenolic compounds.[4]
-
Dissolve the product obtained from column chromatography in a minimal amount of hot ethanol (95%).
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Visualization
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone and Structurally Related Compounds in Medicinal Chemistry
Introduction
1-(2,4-dihydroxyphenyl)-2-methoxyethanone is a phenolic compound with potential applications in medicinal chemistry. While specific experimental data on this exact molecule is limited in publicly available literature, its structural motif, the 2,4-dihydroxyacetophenone core, is present in numerous compounds that have demonstrated significant biological activities. These activities primarily include antioxidant, anti-inflammatory, and cytotoxic effects. This document provides an overview of the potential applications of this compound based on the activities of its structural analogs. The provided protocols are based on established methodologies for evaluating these biological effects and can serve as a guide for the investigation of this specific compound.
Potential Applications
The 2,4-dihydroxyphenyl moiety is a key pharmacophore that contributes to the biological activity of many natural and synthetic compounds. The presence of hydroxyl groups on the phenyl ring suggests potential for free radical scavenging and interaction with biological targets through hydrogen bonding.
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom to stabilize free radicals. This property is crucial in combating oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
-
Anti-inflammatory Effects: Many dihydroxyacetophenone derivatives have been shown to possess anti-inflammatory properties. This may involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO) synthase.
-
Cytotoxic Activity: The 2,4-dihydroxyacetophenone scaffold has been utilized in the synthesis of compounds with cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.
Quantitative Data Summary
The following table summarizes the biological activities of compounds structurally related to this compound. It is important to note that these values are for the specified analogs and not for this compound itself.
| Compound/Analog | Biological Activity | Assay | Cell Line | IC50 Value | Reference |
| 2',4'-Dihydroxyacetophenone | Anti-inflammatory | COX-2 Transcription Inhibition | DLD-1 | 500 µM | [1] |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | Cytotoxicity | MTT Assay | HT-29 | 38.8 ± 1.64 µg/mL (24h), 17.2 ± 2.29 µg/mL (48h), 25.3 ± 0.99 µg/mL (72h) | [2] |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | Cytotoxicity | MTT Assay | MCF-7 | 80.1 ± 2.3 µg/mL (24h), 48.3 ± 1.43 µg/mL (48h), 25.0 ± 2.65 µg/mL (72h) | [2] |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | Cytotoxicity | MTT Assay | A549 | 45.0 ± 2.21 µg/mL (24h), 37.5 ± 2.66 µg/mL (48h), 31.8 ± 1.69 µg/mL (72h) | [2] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | Cytotoxicity | CCK-8 Assay | RPMI8226 | 25.97 µM | [3] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | Cytotoxicity | CCK-8 Assay | MM.1S | 18.36 µM | [3] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | Cytotoxicity | CCK-8 Assay | U266 | 15.02 µM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted to evaluate the medicinal chemistry applications of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.[4]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[4] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to avoid degradation.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
For the blank, use 200 µL of methanol.
-
Prepare a similar set of dilutions for the positive control (ascorbic acid).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for DPPH radical scavenging assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][6]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[7]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a control group (cells treated with LPS only) and a blank group (untreated cells).
-
-
Nitrite Measurement:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as:
Where NO_LPS is the nitrite concentration in the LPS-treated group and NO_sample is the nitrite concentration in the sample-treated group.
Caption: LPS-induced NO production pathway and potential inhibition.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal compounds.[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line (e.g., HT-29, MCF-7, A549)[2]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control:
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for MTT cytotoxicity assay.
Disclaimer: The experimental protocols and potential applications described herein are based on methodologies reported for structurally related compounds. Researchers should optimize these protocols for their specific experimental conditions and for the compound this compound. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a valuable building block in medicinal chemistry and organic synthesis. This document details its application in the synthesis of flavonoids and other heterocyclic scaffolds of biological interest. Detailed experimental protocols, quantitative data from analogous reactions, and visualizations of synthetic pathways are provided to guide researchers in leveraging this compound for novel molecule discovery.
Introduction
This compound, a derivative of the naturally occurring 2,4-dihydroxyacetophenone, serves as a key precursor for a variety of heterocyclic compounds. Its structural features, including a reactive ketone and a resorcinol moiety, make it an ideal starting material for constructing molecules with potential pharmacological activities. The presence of the methoxy group at the α-position offers a unique point for further chemical modification. This document focuses on its application in the synthesis of chalcones and flavones, which are prominent classes of bioactive compounds.
Synthesis of this compound
The title compound can be synthesized via the Hoesch reaction, which involves the condensation of resorcinol with methoxyacetonitrile, followed by hydrolysis of the resulting ketimine hydrochloride.[1]
Application in Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] this compound can be utilized in Claisen-Schmidt condensation reactions with various aromatic aldehydes to yield α-methoxychalcone derivatives. While specific data for the methoxy derivative is limited, protocols for the analogous 2,4-dihydroxyacetophenone are well-established and can be adapted.
General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is adapted from the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.[3][4]
-
Reaction Setup: In a round-bottomed flask equipped with a condenser, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 60% w/v) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~1.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with distilled water until the filtrate is neutral, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol-water.
Representative Quantitative Data (from analogous 2,4-dihydroxyacetophenone reactions)
| Aldehyde Reactant | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4-Hydroxybenzaldehyde | NaOH / Ethanol | 3 | 60 | 190 | [3][4] |
| 2-Chlorobenzaldehyde | SOCl₂ / Ethanol | 2 (stirring) + 12 (standing) | - | 182 | [2] |
| 3-Hydroxybenzaldehyde | SOCl₂ / Ethanol | 2 (stirring) + 12 (standing) | - | 179 | [2] |
| 4-Nitrobenzaldehyde | SOCl₂ / Ethanol | 2 (stirring) + 12 (standing) | - | 178 | [2] |
Note: Yields and reaction times will vary depending on the specific aldehyde and the presence of the α-methoxy group.
Workflow for Chalcone Synthesis
Caption: Workflow for the base-catalyzed synthesis of α-methoxy chalcones.
Application in Flavone Synthesis
Flavones are a major class of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5] They are characterized by a C6-C3-C6 skeleton with a double bond between C2 and C3 of the C-ring. One common synthetic route to flavones is the oxidative cyclization of chalcones.
General Experimental Protocol: Oxidative Cyclization of Chalcones to Flavones
This protocol is a generalized procedure based on established methods for flavone synthesis.
-
Starting Material: Prepare the α-methoxy chalcone derivative as described in the previous section.
-
Reaction Setup: In a suitable solvent such as DMSO or a mixture of DMSO and an appropriate alcohol, dissolve the chalcone.
-
Oxidizing Agent: Add an oxidizing agent. A common system is iodine in the presence of a base like pyridine or potassium hydroxide.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water. An aqueous solution of sodium thiosulfate can be added to quench any remaining iodine.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography or recrystallization.
Logical Pathway from Building Block to Flavone
Caption: Synthetic pathway from the building block to flavone derivatives.
Potential Biological Significance and Signaling Pathways
Flavonoids are known to interact with a multitude of cellular signaling pathways, which underpins their diverse pharmacological effects. While specific studies on compounds derived from this compound are not yet prevalent, the resulting flavonoid scaffolds are anticipated to share similar biological targets with other well-studied flavonoids.
Many flavonoids exert their effects by modulating protein kinase and lipid kinase signaling pathways. For instance, they can inhibit phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer and inflammatory diseases.
Hypothetical Signaling Pathway Modulation by a Synthesized Flavone
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by a flavone.
Conclusion
This compound represents a promising and versatile building block for the synthesis of biologically active molecules. By adapting established protocols for related acetophenones, researchers can readily access novel α-methoxy chalcones and their corresponding flavone derivatives. These compounds are valuable candidates for screening in drug discovery programs, particularly in the areas of oncology and inflammatory diseases, due to their potential to modulate key cellular signaling pathways. The protocols and data presented herein provide a solid foundation for initiating synthetic and medicinal chemistry efforts with this valuable precursor.
References
- 1. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one - World News of Natural Sciences - Volume 46 (2023) - PSJD - Yadda [psjd.icm.edu.pl]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]
Analytical Standards for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical standards and methodologies for the characterization of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. This document includes detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, potential biological activities and associated signaling pathways are discussed, providing a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a phenolic compound with the following properties:
| Property | Value |
| CAS Number | 57280-75-8 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 138-139 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. |
Application Notes
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a robust technique for determining the purity of this compound and for its quantification in various matrices. A reverse-phase method is generally suitable for this compound due to its moderate polarity.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Expected Retention Time | ~ 8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Elucidation
GC-MS can be employed for the identification of this compound, particularly in complex mixtures. Derivatization may be necessary to improve its volatility and thermal stability.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Expected Retention Time | ~ 12.2 minutes (as TMS derivative) |
Table 3: Predicted Mass Fragmentation Data
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 151 | [M - OCH₃]⁺ |
| 137 | [M - CH₂OCH₃]⁺ |
| 123 | [C₇H₇O₂]⁺ |
| 95 | [C₆H₅O]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.3 (broad s) | s | 1H | Ar-OH | |
| 9.8 (broad s) | s | 1H | Ar-OH | |
| 7.7 (d) | d | 1H | H-6 | |
| 6.4 (dd) | dd | 1H | H-5 | |
| 6.3 (d) | d | 1H | H-3 | |
| 4.6 (s) | s | 2H | -CH₂- | |
| 3.3 (s) | s | 3H | -OCH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| 198.0 | C=O | |||
| 165.0 | C-2 | |||
| 164.5 | C-4 | |||
| 133.0 | C-6 | |||
| 113.0 | C-1 | |||
| 108.0 | C-5 | |||
| 103.0 | C-3 | |||
| 76.0 | -CH₂- | |||
| 59.0 | -OCH₃ |
Experimental Protocols
HPLC Analysis Protocol
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Set up the HPLC system according to the parameters in Table 1. Inject the standards and samples.
-
Data Analysis: Construct a calibration curve from the standard injections. Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
GC-MS Analysis Protocol
-
Derivatization (if necessary): To a dried sample (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC-MS Analysis: Set up the GC-MS system according to the parameters in Table 2. Inject 1 µL of the derivatized or underivatized sample.
-
Data Analysis: Identify the compound based on its retention time and comparison of its mass spectrum with a reference library or the predicted fragmentation pattern in Table 3.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration, comparing them to the predicted values in Table 4.
Potential Biological Activity and Signaling Pathways
As a phenolic compound, this compound is suggested to possess antioxidant, anti-inflammatory, and UV-protective properties. These activities are likely mediated through the modulation of key cellular signaling pathways.
Antioxidant and UV-Protective Mechanism
The dihydroxyphenyl moiety allows for the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress induced by UV radiation and other environmental factors.
Caption: Antioxidant mechanism of this compound.
Anti-inflammatory Signaling Pathway
Phenolic compounds are known to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed anti-inflammatory signaling pathway.
Experimental Workflows
General Analytical Workflow
Caption: General workflow for the analysis of the target compound.
In Vitro Bioactivity Screening Workflow
Caption: Workflow for in vitro bioactivity screening.
Application Notes and Protocols for Cell-based Assays Involving 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone in cell-based assays, drawing parallels from structurally similar compounds. The detailed protocols that follow are designed to enable the investigation of its hypothesized anti-proliferative and anti-inflammatory activities.
Introduction
This compound is a phenolic compound with potential biological activities. While specific data on this molecule is emerging, related structures, such as 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.[1][2] These effects are often mediated through the modulation of key signaling pathways that regulate cell cycle and apoptosis. Additionally, many phenolic compounds are known to possess anti-inflammatory properties.
This document outlines protocols for two primary applications of this compound in cell-based research:
-
Evaluation of Cytotoxicity and Anti-proliferative Effects: Assessing the compound's ability to inhibit cell growth and induce cell death in cancer cell lines.
-
Investigation of Anti-inflammatory Properties: Determining the compound's capacity to modulate inflammatory responses in a cell-based model of inflammation.
Data Presentation
Table 1: Hypothesized IC50 Values for this compound in various cell lines (Example Data)
| Cell Line | Assay Type | Incubation Time (hours) | Hypothesized IC50 (µM) |
| HT-29 (Colon Cancer) | MTT Assay | 24 | 50 |
| HT-29 (Colon Cancer) | MTT Assay | 48 | 25 |
| HT-29 (Colon Cancer) | MTT Assay | 72 | 10 |
| A-549 (Lung Cancer) | MTT Assay | 48 | 35 |
| MCF-7 (Breast Cancer) | MTT Assay | 48 | 42 |
| RAW 264.7 (Macrophage) | Griess Assay (Nitric Oxide) | 24 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[3][4]
Materials:
-
This compound
-
Adherent cancer cell line (e.g., HT-29, A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed 5 x 10⁴ RAW 264.7 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells with 100 µL of the compound dilutions for 1 hour.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample using the standard curve.
-
Determine the percentage inhibition of NO production by the compound compared to the LPS-only treated cells.
-
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized intrinsic apoptosis pathway.
Caption: MTT assay experimental workflow.
Caption: Anti-inflammatory assay workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dihydroxyphenyl)-2-methoxyethanone is a phenolic ketone derivative with potential applications in various research fields, including pharmacology and materials science. Proper dissolution and handling of this compound are crucial for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound, along with recommendations for solvent selection and stock solution preparation. The information presented is based on the physicochemical properties of structurally similar compounds and established laboratory practices for handling phenolic compounds.
Physicochemical Properties and Solubility
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | >10 mg/mL | Suitable for many biological and chemical experiments. |
| Methanol | >10 mg/mL | Another viable polar organic solvent for stock solution preparation. |
| Water | <1 mg/mL | Low solubility expected. The use of co-solvents or pH adjustment may be necessary for aqueous applications. |
Note: The solubility values presented in this table are estimations based on the properties of structurally similar compounds and should be experimentally verified for the specific lot of this compound being used.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.822 mg of the compound (Molecular Weight = 182.17 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For 1.822 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For most cell-based assays and biological experiments, the high concentration of DMSO in the stock solution needs to be diluted to a final concentration that is non-toxic to the cells (typically ≤0.5%).
Procedure:
-
Thawing the Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.
Caption: Workflow for dissolving this compound.
Stability and Storage
-
Store stock solutions in airtight, light-protected containers at -20°C or -80°C.
-
Prepare fresh working solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.
Disclaimer: The protocols and information provided in this document are intended for guidance and should be adapted and validated by the end-user for their specific experimental needs. The solubility and stability of the compound may vary depending on the purity, lot number, and storage conditions.
Application Notes and Protocols: 1-(2,4-dihydroxyphenyl)-2-methoxyethanone in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential utility of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone as an enzyme inhibitor. This document includes detailed protocols for evaluating its inhibitory effects on two key enzymes, tyrosinase and xanthine oxidase, which are implicated in various physiological and pathological processes. Furthermore, hypothetical inhibitory data and a potential signaling pathway affected by this compound are presented to guide future research and drug development efforts.
Introduction
This compound is a phenolic compound with a chemical structure suggesting potential bioactivity, including enzyme inhibition. The 2,4-dihydroxyphenyl moiety is present in numerous natural and synthetic compounds known to exhibit inhibitory effects against a range of enzymes. This document outlines the application of this compound in enzyme inhibition studies, providing detailed experimental protocols and data presentation formats to facilitate research in this area.
Hypothetical Enzyme Inhibition Data
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against mushroom tyrosinase and xanthine oxidase. This data is provided as an example for researchers to compare their experimental findings.
| Enzyme | Inhibitor | IC50 (µM) | Inhibition Type |
| Mushroom Tyrosinase | This compound | 15.8 | Competitive |
| Kojic Acid (Positive Control) | 22.8 | Competitive | |
| Xanthine Oxidase | This compound | 25.4 | Non-competitive |
| Allopurinol (Positive Control) | 8.2 | Competitive |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[1][2]
3.1.1. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
3.1.2. Protocol
-
Prepare a stock solution of this compound and Kojic Acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control. For the control well, add 20 µL of DMSO.
-
Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Xanthine Oxidase Inhibition Assay
This protocol is based on the spectrophotometric determination of uric acid formation.[3][4][5]
3.2.1. Materials and Reagents
-
Xanthine Oxidase (EC 1.17.3.2)
-
Xanthine
-
This compound (Test Compound)
-
Allopurinol (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffer (70 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
3.2.2. Protocol
-
Prepare a stock solution of this compound and Allopurinol in DMSO.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound or positive control. For the control well, add 50 µL of DMSO.
-
Add 30 µL of 70 mM phosphate buffer (pH 7.5) to each well.
-
Add 40 µL of xanthine oxidase solution (0.05 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of xanthine solution (300 µM in phosphate buffer) to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Measure the absorbance at 295 nm using a microplate reader.
-
Calculate the percentage of xanthine oxidase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dihydroxyphenyl)-2-methoxyethanone, also known as 2',4'-Dihydroxy-2-methoxyacetophenone, is a phenolic compound with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol [1]. This compound is noted for its use in the cosmetic and skincare industries, attributed to its antioxidant properties, potential to mitigate UV-induced damage, reduce inflammation, and stimulate collagen synthesis[2]. Emerging research also suggests its potential as an anti-cancer agent[2].
These characteristics make this compound a valuable reference compound for in vitro and in vivo studies aimed at identifying and characterizing novel cosmetic and therapeutic agents. This document provides detailed application notes and experimental protocols for its use as a reference standard in key assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 57280-75-8 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 138–139°C | [1] |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone, 3-(Methoxyacetyl)benzene-1,3-diol | [1] |
Applications as a Reference Compound
Based on its reported biological activities, this compound can be employed as a reference compound in the following areas:
-
Antioxidant Assays: To evaluate the free radical scavenging potential of new compounds.
-
Tyrosinase Inhibition Assays: As a reference for screening potential skin-lightening agents. The 2,4-dihydroxyphenyl moiety is a key feature in many tyrosinase inhibitors[2][3].
-
Anti-inflammatory Assays: To assess the anti-inflammatory properties of test substances in cell-based models.
-
Collagen Synthesis Assays: As a positive control for agents intended to promote collagen production in dermal fibroblasts.
-
UV Protection Assays: To benchmark the efficacy of novel UV-protective compounds.
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the use of this compound as a reference standard to determine the antioxidant capacity of a test compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[4][5][6].
Workflow for DPPH Radical Scavenging Assay
References
- 1. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 2. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Houben-Hoesch reaction . This reaction involves the condensation of resorcinol with methoxyacetonitrile in the presence of a Lewis acid catalyst, followed by hydrolysis of the resulting ketimine intermediate.[1][2][3]
Q2: What is the reaction mechanism for the Houben-Hoesch synthesis of this compound?
A2: The reaction proceeds in two main stages:
-
Formation of the Ketimine Intermediate: Methoxyacetonitrile reacts with a Lewis acid (e.g., ZnCl₂) and hydrogen chloride to form a reactive nitrilium ion. This electrophile then attacks the electron-rich resorcinol ring, preferentially at the C4 position due to the directing effects of the hydroxyl groups, to form a ketimine hydrochloride intermediate.
-
Hydrolysis: The ketimine intermediate is subsequently hydrolyzed in an aqueous work-up to yield the final product, this compound.[4]
Q3: What are the key starting materials and reagents for this synthesis?
A3: The essential starting materials and reagents are:
-
Resorcinol: The aromatic substrate.
-
Methoxyacetonitrile: The acylating agent.
-
Lewis Acid Catalyst: Typically anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[3][5]
-
Anhydrous Solvent: Diethyl ether is a common choice.
-
Hydrogen Chloride (gas): Used to activate the nitrile.
-
Aqueous Acid: For the final hydrolysis step (e.g., dilute HCl).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in the reaction: Lewis acids and the reaction intermediates are highly sensitive to water. 2. Inactive catalyst: The Lewis acid may have degraded due to improper storage. 3. Insufficient activation of the nitrile: Incomplete saturation with HCl gas. 4. Low reactivity of starting materials. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Use a fresh, unopened container of the Lewis acid or test its activity on a known reaction. 3. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture for a sufficient amount of time. 4. Confirm the purity of resorcinol and methoxyacetonitrile. |
| Formation of Byproducts | 1. Di-acylation: Due to the high activation of the resorcinol ring, a second acylation can occur. 2. O-acylation: The hydroxyl groups of resorcinol can be acylated, though this is less common under Houben-Hoesch conditions compared to Friedel-Crafts acylation with acyl halides. 3. Polymerization/Tar formation: Strong Lewis acids and high temperatures can promote side reactions. | 1. Use a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃). Control the stoichiometry of the reactants carefully, using a slight excess of resorcinol. Maintain a low reaction temperature. 2. The Houben-Hoesch reaction conditions generally favor C-acylation. If O-acylation is suspected, confirm with spectroscopic analysis. 3. Maintain a low reaction temperature and ensure efficient stirring. Add the catalyst portion-wise to control the reaction exotherm. |
| Difficult Purification | 1. Product is an oil or does not crystallize: The presence of impurities can inhibit crystallization. 2. Co-elution of byproducts during column chromatography. | 1. Attempt to purify a small sample by column chromatography to obtain a pure seed crystal for inducing crystallization. Try different solvent systems for crystallization (e.g., water, ethanol/water, ethyl acetate/hexanes). 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
General Protocol for Houben-Hoesch Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add resorcinol (1.0 eq) and anhydrous zinc chloride (1.1 eq).
-
Addition of Reagents: Add anhydrous diethyl ether to the flask, followed by methoxyacetonitrile (1.0 eq).
-
Reaction Initiation: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.
-
Reaction Progression: After saturation with HCl, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction may take several hours to days.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold 1 M hydrochloric acid.
-
Hydrolysis: Heat the aqueous mixture at reflux for 1-2 hours to ensure complete hydrolysis of the ketimine intermediate.
-
Extraction: Cool the mixture to room temperature and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient or by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Catalyst | ZnCl₂ vs. AlCl₃ | AlCl₃ may give higher conversion but potentially more byproducts. | AlCl₃ is a stronger Lewis acid, which can increase the reaction rate but also promote side reactions like di-acylation and polymerization.[3][5] |
| Solvent | Diethyl ether, Dioxane, Chlorobenzene | Diethyl ether is standard. Other less polar, anhydrous solvents may be used. | The solvent must be anhydrous and inert to the reaction conditions. It also influences the solubility of the reactants and intermediates. |
| Temperature | 0°C to Room Temperature | Lower temperatures generally favor higher selectivity and reduce byproduct formation. | The reaction is typically exothermic. Controlling the temperature prevents polymerization and di-acylation. |
| Stoichiometry | Molar ratio of Resorcinol:Methoxyacetonitrile:ZnCl₂ | A slight excess of the Lewis acid is common. A 1:1 ratio of the main reactants is a good starting point. | An excess of the catalyst ensures complete activation of the nitrile. Varying the reactant ratios can help minimize di-acylation. |
| Reaction Time | 12 - 72 hours | Requires monitoring by TLC to determine the optimal time for maximum product formation and minimal byproduct accumulation. | The reaction can be slow, and prolonged reaction times may lead to the degradation of the product or increased side reactions. |
Visualizations
Caption: Houben-Hoesch reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
1-(2,4-dihydroxyphenyl)-2-methoxyethanone stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of the compound upon storage. | Improper storage conditions (exposure to light, high temperature, or humidity). | Store the compound in a cool, dark, and dry place. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage. |
| Appearance of unknown peaks in HPLC analysis of a freshly prepared solution. | Contamination of the solvent or glassware. Degradation in solution. | Use high-purity solvents and thoroughly clean glassware. Prepare solutions fresh before use. Consider performing a forced degradation study to identify potential degradation products. |
| Inconsistent results in stability studies. | Variability in experimental conditions (e.g., pH, temperature, light exposure). Inadequate analytical method. | Strictly control all experimental parameters. Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradation products. |
| Rapid degradation under oxidative stress conditions. | The phenolic hydroxyl groups are susceptible to oxidation. | Minimize exposure to oxidizing agents. If the experimental design requires oxidative conditions, use a controlled concentration of the oxidizing agent and monitor the reaction closely over time. |
| Color change of the compound or solution over time. | Formation of colored degradation products, likely due to oxidation of the phenolic rings. | This is an indicator of degradation. The material should be re-analyzed for purity before use. Investigate the storage conditions to prevent further degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The dihydroxyphenyl moiety is particularly susceptible to oxidation, which can be accelerated by basic pH and exposure to light.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathways include:
-
Oxidation: The resorcinol (2,4-dihydroxyphenyl) ring is prone to oxidation, potentially leading to the formation of quinone-type structures and other oxidative degradation products.
-
Hydrolysis: While the ether and ketone functional groups are generally stable, hydrolysis could occur under extreme pH and temperature conditions, potentially cleaving the methoxy group or leading to rearrangements.
-
Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions. This can result in the formation of radical species and subsequent degradation products. Phenolic compounds are also known to be light-sensitive.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring degradation.[1] This method should be able to separate the parent compound from all potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) can aid in the identification of the degradation products.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere is recommended.
Data Presentation
The following tables summarize illustrative quantitative data from forced degradation studies. Note: This data is representative and intended for educational purposes, as specific experimental data for this compound is not publicly available.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | ~5% | Minor hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | ~15% | Oxidative and rearrangement products |
| Oxidation | 3% H₂O₂ at RT for 24h | ~40% | Oxidized resorcinol derivatives, quinones |
| Thermal Degradation | 80°C for 48h | ~10% | Thermally induced rearrangement products |
| Photodegradation | UV light (254 nm) for 12h | ~25% | Photodimers, radical-induced products |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL for HPLC analysis.
2. Forced Degradation (Stress Testing) Protocol:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a 100 µg/mL solution in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to a UV light source (e.g., 254 nm) for 12 hours.
-
Keep a control sample, wrapped in aluminum foil, under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
3. Stability-Indicating HPLC Method (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting flowchart for unexpected HPLC peaks.
References
Technical Support Center: Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Hoesch reaction between resorcinol and methoxyacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and HCl.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure all reagents and solvents are anhydrous. The Lewis acid catalyst is particularly sensitive to moisture. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. | |
| Presence of Multiple Spots on TLC, Indicating a Mixture of Products | Formation of di-acylated byproduct. | Use a stoichiometric amount of methoxyacetonitrile relative to resorcinol to minimize di-acylation.[1][2][3] |
| Formation of O-acylated byproduct. | The Hoesch reaction conditions generally favor C-acylation; however, O-acylation can occur as a kinetically favored side reaction.[4][5][6] Ensure a sufficient concentration of the Lewis acid catalyst to promote the thermodynamically more stable C-acylated product. | |
| Unreacted starting materials. | If the reaction has not gone to completion, unreacted resorcinol and methoxyacetonitrile will be present. Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. | |
| Product is Difficult to Purify | Presence of highly polar impurities. | Unreacted resorcinol and di-acylated byproducts can be highly polar. Column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is recommended for purification. |
| Formation of polymeric side products. | Resorcinol can undergo self-condensation or polymerization under strongly acidic conditions. Ensure the reaction temperature is well-controlled and avoid excessively harsh acidic conditions. | |
| Isolated Product is Discolored (e.g., pink or brown) | Oxidation of resorcinol or the final product. | Both resorcinol and the dihydroxyphenyl ketone product are susceptible to oxidation.[7] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (resorcinol and methoxyacetonitrile), di-acylated byproducts (4,6-bis(2-methoxyacetyl)benzene-1,3-diol), O-acylated isomers (2,4-dihydroxyphenyl 2-methoxyacetate), and potentially methoxyacetic acid from the hydrolysis of the nitrile.
Q2: How can I minimize the formation of the di-acylated byproduct?
A2: The formation of the di-acylated byproduct is a result of the high reactivity of the resorcinol ring. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of resorcinol to methoxyacetonitrile is recommended. A slight excess of resorcinol can also be used to ensure the complete consumption of the nitrile, with the unreacted resorcinol being easier to remove during purification.
Q3: My reaction mixture shows a spot on TLC that is less polar than the product. What could it be?
A3: A less polar spot could be the O-acylated byproduct, 2,4-dihydroxyphenyl 2-methoxyacetate. While C-acylation is thermodynamically favored in the Hoesch reaction, some O-acylation may occur.[4][5][6] This ester can sometimes be converted to the desired C-acylated product via a Fries rearrangement under the reaction conditions, but it may also persist as an impurity.
Q4: What analytical techniques are suitable for identifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of the number of components in the product mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product and detection of minor impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the main product and any isolated impurities.
Q5: What is the best method for purifying the crude product?
A5: Column chromatography on silica gel is the most effective method for purifying this compound from its common impurities. A gradient elution with a solvent system such as ethyl acetate in hexane is typically effective. Recrystallization from a suitable solvent system can be used as a final purification step to obtain a highly pure product.
Potential Impurities Summary
| Impurity Name | Chemical Structure | Probable Origin | Identification Method | Removal Method |
| Resorcinol | C₆H₄(OH)₂ | Unreacted starting material | TLC, HPLC, NMR | Column chromatography |
| Methoxyacetonitrile | CH₃OCH₂CN | Unreacted starting material | GC-MS, NMR | Evaporation (due to volatility), Column chromatography |
| 4,6-bis(2-methoxyacetyl)benzene-1,3-diol | C₁₂H₁₄O₆ | Di-acylation of resorcinol | TLC, HPLC, MS, NMR | Column chromatography |
| 2,4-dihydroxyphenyl 2-methoxyacetate | C₉H₁₀O₄ | O-acylation of resorcinol | TLC, HPLC, MS, NMR | Column chromatography |
| Methoxyacetic acid | CH₃OCH₂COOH | Hydrolysis of methoxyacetonitrile | HPLC, NMR | Aqueous wash during workup, Column chromatography |
Experimental Protocols
Synthesis of this compound (Hoesch Reaction)
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Diethyl Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
To the flask, add resorcinol (1 equivalent) and anhydrous zinc chloride (1.1 equivalents).
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Add anhydrous diethyl ether to the flask to dissolve the solids.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of methoxyacetonitrile (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred mixture.
-
Bubble dry HCl gas through the reaction mixture at 0°C for 1-2 hours.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane).
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
-
If necessary, recrystallize the product from a suitable solvent system to achieve higher purity.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 5. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. safecosmetics.org [safecosmetics.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically prepared via a Hoesch reaction between resorcinol and methoxyacetonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Presence of moisture. 3. Insufficient reaction temperature. 4. Incomplete hydrolysis of the ketimine intermediate. | 1. Use freshly fused and anhydrous zinc chloride or another suitable Lewis acid. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction is sensitive to water. 3. Increase the reaction temperature within the recommended range (e.g., 100-130°C). Monitor for potential side reactions at higher temperatures. 4. Ensure complete hydrolysis by refluxing with aqueous acid (e.g., dilute HCl) for a sufficient duration. |
| Formation of a Tarry or Oily Residue | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Use an equimolar or slight excess of the nitrile relative to resorcinol. 3. Use purified resorcinol and freshly distilled methoxyacetonitrile. |
| Product Discoloration (Yellow to Brown) | 1. Air oxidation of the phenolic product. 2. Side reactions due to high temperatures or prolonged reaction times. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize reaction time and temperature to minimize the formation of colored byproducts. The crude product can often be purified by recrystallization. |
| Formation of Insoluble Precipitate During Reaction | 1. Precipitation of the ketimine hydrochloride intermediate. | This is a normal observation in the Hoesch reaction. The precipitate is the intermediate that will be hydrolyzed in the subsequent step. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of isomeric or O-acylated byproducts. | 1. Ensure the reaction goes to completion. Unreacted resorcinol can often be removed by washing with cold water. 2. Recrystallization from hot water or a mixed solvent system (e.g., ethanol-water) is often effective. Column chromatography may be necessary for high-purity requirements. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Hoesch reaction, which involves the condensation of resorcinol with methoxyacetonitrile in the presence of a Lewis acid catalyst (like zinc chloride) and hydrogen chloride gas, followed by hydrolysis of the resulting ketimine intermediate.
Q2: Why are anhydrous conditions critical for the Hoesch reaction?
A2: The Lewis acid catalyst, typically zinc chloride, is highly sensitive to moisture and will be deactivated in its presence, leading to a significant decrease in reaction efficiency. Water can also interfere with the formation of the reactive electrophile.
Q3: What are the potential side products in this reaction?
A3: Potential side products can include O-acylated compounds, where the methoxyacetyl group attaches to one of the hydroxyl groups of resorcinol, and di-acylated products, especially if an excess of the nitrile is used. Polymerization or decomposition of resorcinol can also occur under harsh conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A sample of the reaction mixture can be taken, hydrolyzed, and then spotted on a TLC plate alongside the starting materials to observe the formation of the product and the consumption of reactants.
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common and effective method for purifying this compound.[1] Hot water is often a good solvent for this purpose.[1] For higher purity, a mixed solvent system or column chromatography might be necessary.
Data Presentation
Table 1: Reaction Parameters for the Acylation of Resorcinol
| Parameter | Recommended Range | Notes |
| Temperature | 100 - 130 °C | Higher temperatures may increase the reaction rate but can also lead to more side products and discoloration.[1] |
| Catalyst | Zinc Chloride (ZnCl₂) or other Lewis Acids | The catalyst must be anhydrous. The molar ratio of catalyst to resorcinol is typically around 1:1. |
| Solvent | Ether, Nitrobenzene | Ether is a common solvent for the initial condensation step. Nitrobenzene has also been used in related Friedel-Crafts acylations of phenols.[2] |
| Reactant Ratio (Resorcinol:Methoxyacetonitrile) | 1:1 to 1:1.2 | A slight excess of the nitrile can help drive the reaction to completion. |
| Reaction Time | 1 - 8 hours | Reaction time should be optimized by monitoring the reaction's progress.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Hoesch Reaction
Materials:
-
Resorcinol (anhydrous)
-
Methoxyacetonitrile
-
Zinc chloride (anhydrous, fused)
-
Dry ether
-
Hydrogen chloride gas
-
Dilute hydrochloric acid
-
Sodium bicarbonate solution
-
Distilled water
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Charging Reactants: To the flask, add anhydrous resorcinol (1 equivalent) and anhydrous zinc chloride (1.1 equivalents). Add sufficient dry ether to dissolve the solids.
-
Initiation of Reaction: Cool the mixture in an ice bath and begin to bubble dry hydrogen chloride gas through the solution while stirring.
-
Addition of Nitrile: Slowly add methoxyacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Continue to pass a slow stream of hydrogen chloride gas through the mixture and allow it to stir at room temperature for 1-2 hours, and then heat to a gentle reflux for 4-6 hours. The ketimine hydrochloride intermediate will precipitate out of the solution.
-
Hydrolysis: After the reaction is complete, cool the mixture and decant the ether. Add dilute hydrochloric acid to the solid precipitate and heat the mixture to reflux for 1-2 hours to hydrolyze the ketimine.
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Workup: Cool the aqueous solution and extract it with a suitable organic solvent like ethyl acetate. Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from hot water.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Overcoming Solubility Challenges with 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1-(2,4-dihydroxyphenyl)-2-methoxyethanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound, also known as 2',4'-Dihydroxy-2-methoxyacetophenone, is a phenolic ketone. Its structure, containing a resorcinol (1,3-dihydroxybenzene) moiety, suggests it is a moderately polar compound. The two hydroxyl groups can participate in hydrogen bonding, while the phenyl ring imparts hydrophobic characteristics. An analogous compound, 2',4'-Dihydroxyacetophenone, has low aqueous solubility (approximately 1 g/L).[1] Given the structural similarity, this compound is also expected to have limited solubility in water but better solubility in polar organic solvents.
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | 2',4'-Dihydroxyacetophenone (Analogue) |
| Molecular Formula | C₉H₁₀O₄ | C₈H₈O₃ |
| Molecular Weight | 182.17 g/mol | 152.15 g/mol |
| Melting Point | 138–139°C | 143-144.5°C[2][3] |
| Appearance | Crystalline solid | White to pale yellow crystalline solid[4] |
| Expected Aqueous Solubility | Low | ~1 g/L (1 mg/mL)[1] |
| Expected Organic Solvents | Soluble in polar organic solvents | Soluble in ethanol, methanol, DMSO (slightly), glacial acetic acid; insoluble in benzene, chloroform, ether.[1][2][4] |
Q2: Why am I having difficulty dissolving this compound in my aqueous buffer?
A2: The difficulty in dissolving this compound in aqueous solutions stems from its molecular structure. While the two phenolic hydroxyl groups can form hydrogen bonds with water, the aromatic phenyl ring is hydrophobic. This dual nature limits its miscibility with water. For many poorly soluble drugs, the dissolution rate is a key limiting factor for achieving the desired concentration.[1]
Q3: What are the recommended starting solvents for this compound?
A3: Based on its structural properties and data from similar phenolic compounds, the following solvents are recommended:
-
For Organic Chemistry Applications: Polar protic solvents like ethanol and methanol, and polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and acetone are good starting points.[2][4]
-
For Aqueous Buffers (with modifications): Direct dissolution in aqueous buffers will likely be poor. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent (like ethanol or DMSO) before adding it to the aqueous buffer. Other techniques such as pH adjustment or the use of surfactants may be necessary.
Q4: What safety precautions should I take when handling this compound and its solvents?
A4: Always handle this compound and all solvents in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound and any solvents used for detailed handling and disposal information.
Troubleshooting Guides
This section provides structured approaches to address common solubility problems.
Problem 1: The compound is not dissolving in my aqueous buffer.
The limited aqueous solubility is the most common issue. Below are several strategies to try, starting with the simplest.
Caption: Troubleshooting workflow for enhancing aqueous solubility.
Principle: The phenolic hydroxyl groups on the resorcinol ring are weakly acidic. By increasing the pH of the aqueous solution (typically to pH > 9), these groups can be deprotonated to form phenolate ions. This ionization dramatically increases the polarity of the molecule and its solubility in water.[4]
Caption: Effect of pH on the ionization and solubility of a phenolic compound.
Experimental Protocol: pH-Dependent Solubility Test
-
Preparation: Prepare a series of buffers with pH values ranging from 7.0 to 10.0 (e.g., phosphate or borate buffers).
-
Dispersion: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
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Analysis: Plot the measured solubility against the pH of the buffer to determine the optimal pH for dissolution.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the aqueous environment more favorable for dissolving non-polar or moderately polar solutes by reducing the interfacial tension between the solute and the solvent.[5][6]
Table 2: Common Co-solvents for Enhancing Solubility
| Co-solvent | Properties | Typical Concentration |
| Ethanol | Polar protic, widely used. | 5-40% (v/v) |
| Propylene Glycol (PG) | Non-toxic, viscous. | 10-50% (v/v) |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity polymer. | 10-60% (v/v) |
| Dimethyl Sulfoxide (DMSO) | Strong aprotic solvent. | 0.5-10% (v/v) |
Studies on other phenolic compounds have shown that mixtures of 50% or 70% ethanol in water can be very effective for extraction and dissolution.[5][6][7]
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a concentrated stock solution of the compound in a pure, water-miscible organic solvent (e.g., 50 mg/mL in DMSO or ethanol).
-
Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% ethanol in phosphate-buffered saline).
-
Titration: Add small aliquots of the stock solution to each co-solvent mixture, vortexing after each addition.
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Observation: Observe the point at which precipitation first occurs and persists. The mixture that can hold the highest concentration of the compound before precipitation is the optimal co-solvent system.
-
Analysis: Record the maximum achievable concentration for each co-solvent percentage.
Problem 2: I need a very high concentration of the compound for my experiment.
If the above methods do not achieve the required concentration, more advanced formulation strategies may be necessary.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, into their cavity. The resulting "inclusion complex" has a hydrophilic exterior, which significantly increases its apparent solubility in water.[8][9][10][11]
Caption: Encapsulation of a guest molecule by a cyclodextrin host.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
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Preparation: Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Dispersion: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the vials at a constant temperature for 48-72 hours to reach equilibrium.
-
Separation & Quantification: Centrifuge the samples and analyze the supernatant for the compound's concentration via HPLC or UV-Vis spectrophotometry.
-
Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this "phase solubility diagram" provides information about the complexation efficiency.
References
- 1. 2',4'-Dihydroxyacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2,4-Dihydroxyacetophenone CAS#: 89-84-9 [m.chemicalbook.com]
- 3. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. complexation-of-phytochemicals-with-cyclodextrin-derivatives-an-insight - Ask this paper | Bohrium [bohrium.com]
- 9. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically performed via a Hoesch reaction between resorcinol and methoxyacetonitrile using a Lewis acid catalyst (e.g., ZnCl₂) and hydrogen chloride.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Ensure all reagents are anhydrous, particularly the solvent (e.g., diethyl ether) and the Lewis acid (ZnCl₂). Moisture can deactivate the catalyst and inhibit the reaction. - Extend the reaction time or slightly increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increased conversion of starting materials and higher yield of the product. |
| Suboptimal Reagent Stoichiometry | - Use a slight excess of methoxyacetonitrile (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the limiting resorcinol. | Drive the reaction to completion and maximize the formation of the mono-acylated product. |
| Inefficient Hydrolysis of the Ketimine Intermediate | - After the initial reaction, ensure complete hydrolysis of the intermediate ketimine hydrochloride by treating the reaction mixture with aqueous acid (e.g., dilute HCl) and allowing sufficient time for the conversion to the ketone. Gentle heating can sometimes facilitate this step. | Complete conversion of the intermediate to the final ketone product, preventing its loss during workup. |
| Loss of Product During Workup and Purification | - The product has moderate polarity. Use appropriate extraction solvents (e.g., ethyl acetate) to efficiently extract the product from the aqueous layer. - Optimize the purification method. Recrystallization from a suitable solvent system (e.g., water, ethanol-water) or column chromatography may be necessary. | Improved recovery of the synthesized this compound. |
Issue 2: Formation of Significant Amounts of Side Products
| Side Product | Identification | Mitigation Strategy |
| 4,6-bis(2-methoxyacetyl)resorcinol (Diacylated Product) | Higher polarity spot on TLC compared to the desired product. Can be confirmed by mass spectrometry (higher molecular weight). | - Use a strict 1:1 molar ratio of resorcinol to methoxyacetonitrile. Avoid using an excess of the nitrile. - Perform the reaction at a lower temperature to favor mono-acylation. - Choose a milder Lewis acid or use a stoichiometric amount of a stronger one to control reactivity. |
| Unreacted Resorcinol | Lower polarity spot on TLC. | - Ensure the reaction goes to completion by extending the reaction time. - Use a slight excess of methoxyacetonitrile. |
| Resorcinol Imino-ether Hydrochloride | This is a potential byproduct from the reaction of the nitrile with the hydroxyl group of resorcinol. It may be difficult to distinguish by TLC alone. | - Ensure strictly anhydrous conditions, as moisture can favor side reactions. - The Hoesch reaction conditions (HCl gas) generally favor C-acylation over O-acylation for activated phenols like resorcinol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is primarily achieved through the Hoesch reaction.[1] This is a type of Friedel-Crafts acylation where a nitrile (methoxyacetonitrile) reacts with an electron-rich aromatic compound (resorcinol) in the presence of a Lewis acid catalyst (like zinc chloride) and hydrogen chloride gas. The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired aryl ketone.[1]
Q2: Why is resorcinol prone to diacylation, and how can I prevent it?
A2: Resorcinol is a highly activated aromatic ring due to the presence of two electron-donating hydroxyl groups. This high reactivity makes it susceptible to a second acylation reaction, leading to the formation of 4,6-bis(2-methoxyacetyl)resorcinol. To prevent this, it is crucial to control the stoichiometry of the reactants, using a 1:1 molar ratio of resorcinol to methoxyacetonitrile. Running the reaction at lower temperatures can also improve the selectivity for mono-acylation.
Q3: What are the ideal reaction conditions for this synthesis?
A3: While optimal conditions can vary, a general protocol involves dissolving resorcinol and methoxyacetonitrile in anhydrous diethyl ether, adding a Lewis acid catalyst like anhydrous zinc chloride, and then bubbling dry hydrogen chloride gas through the mixture at a controlled temperature (often starting at 0°C and slowly warming to room temperature). The subsequent hydrolysis of the ketimine intermediate is typically carried out with dilute aqueous acid.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the purity of the crude product.
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Recrystallization: If the crude product is relatively clean, recrystallization from water or a mixture of ethanol and water can be effective.[2][3]
-
Column Chromatography: For mixtures containing significant amounts of side products or unreacted starting materials, column chromatography using silica gel is recommended. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for separating the components based on their polarity.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
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Thin Layer Chromatography (TLC): To assess the purity and compare the retention factor (Rf) with a standard if available.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
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Spectroscopy:
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¹H and ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
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Experimental Protocols
Protocol 1: Synthesis of this compound via Hoesch Reaction
Materials:
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Resorcinol
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Methoxyacetonitrile
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Anhydrous Zinc Chloride (ZnCl₂)
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Anhydrous Diethyl Ether
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Dry Hydrogen Chloride (HCl) gas
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Dilute Hydrochloric Acid
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve resorcinol (1 equivalent) and methoxyacetonitrile (1.1 equivalents) in anhydrous diethyl ether.
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Cool the mixture to 0°C in an ice bath.
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Add anhydrous zinc chloride (1 equivalent) portion-wise while maintaining the temperature at 0°C.
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Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction mixture will typically become thick and may form a precipitate of the ketimine hydrochloride.
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Allow the reaction to stir at room temperature overnight.
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Decompose the reaction mixture by adding ice and then dilute hydrochloric acid.
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Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the ketimine intermediate.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of hot water or an ethanol-water mixture.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Main reaction pathway and a key side reaction in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Spectroscopic Analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during the spectroscopic analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q1: My ¹H NMR spectrum shows broad signals for the hydroxyl protons. Is this normal?
-
A1: Yes, this is a common occurrence. The protons of the hydroxyl (-OH) groups are acidic and can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process leads to signal broadening. To confirm these are hydroxyl protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The broad hydroxyl signals should disappear or significantly decrease in intensity as the protons are replaced by deuterium, which is not observed in ¹H NMR.
-
-
Q2: I am seeing unexpected peaks in my ¹H or ¹³C NMR spectrum. What could be the cause?
-
A2: Unexpected peaks can arise from several sources:
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Residual Solvents: Traces of solvents used in the synthesis or purification process are a common source of impurity peaks. Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents.
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Starting Materials: Incomplete reaction can lead to the presence of starting materials. The synthesis of this compound often involves a Hoesch reaction between resorcinol and methoxyacetonitrile.[1][2][3][4] Check your spectrum for the characteristic signals of these precursors.
-
Side Products: The Hoesch reaction can sometimes yield byproducts such as an imino ether hydrochloride intermediate.[1][2][4]
-
Degradation: The compound may degrade if not handled or stored properly. Phenolic compounds can be susceptible to oxidation.
-
-
-
Q3: The integration of my aromatic protons in the ¹H NMR spectrum is not what I expected. Why?
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A3: Inaccurate integration can be due to poor signal-to-noise ratio, overlapping peaks, or incorrect phasing of the spectrum. Ensure the baseline is flat and the phasing is corrected properly across the entire spectrum. If peaks are overlapping, you may need to use a higher field NMR spectrometer to achieve better resolution.
-
Infrared (IR) Spectroscopy
-
Q1: My baseline in the IR spectrum is very noisy or sloped. How can I fix this?
-
A1: A poor baseline can be caused by insufficient sample, improper sample preparation, or issues with the instrument.
-
Sample Amount: Ensure you have used an adequate amount of sample.
-
Sample Preparation: If using the thin solid film method, ensure the solvent has completely evaporated and the film is of an appropriate thickness.[1][5] For KBr pellets, ensure the sample is finely ground and well-mixed with the KBr, and the pellet is transparent.
-
Instrument: Run a background spectrum before your sample. If the issue persists, the instrument's optics may need cleaning or realignment.
-
-
-
Q2: I am seeing a very broad absorption in the 3200-3600 cm⁻¹ region. What is it?
-
A2: This is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. The broadness is due to hydrogen bonding.
-
-
Q3: There are sharp peaks around 2850-3000 cm⁻¹ that are obscuring other signals. What are they?
Mass Spectrometry (MS)
-
Q1: I am not observing the molecular ion peak in my mass spectrum. Why?
-
A1: The molecular ion peak (M⁺) can sometimes be weak or absent, especially with hard ionization techniques like electron ionization (EI). Soft ionization techniques like electrospray ionization (ESI) are more likely to show the protonated molecule [M+H]⁺ or other adducts.[6] The molecular ion of this compound is expected at m/z 182.17.
-
-
Q2: I see a peak at [M+23]⁺ in my ESI mass spectrum. What is this?
-
A2: This is likely a sodium adduct, [M+Na]⁺. It is very common in ESI-MS to see adducts with sodium or potassium ions, which are often present as trace impurities in solvents or on glassware.
-
-
Q3: My fragmentation pattern is very complex. How can I interpret it?
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A3: The fragmentation of ketones often involves alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[7][8] For this compound, this could lead to the loss of the -CH₂OCH₃ radical or the 2,4-dihydroxyphenyl radical. Another common fragmentation for ketones is the McLafferty rearrangement.[8]
-
UV-Visible (UV-Vis) Spectroscopy
-
Q1: The absorbance reading of my sample is too high (above 2). What should I do?
-
A1: An absorbance value above 2 indicates that the sample is too concentrated. This can lead to deviations from the Beer-Lambert law and inaccurate quantitative analysis. You should dilute your sample with the same solvent and re-measure the absorbance.
-
-
Q2: I am seeing a shift in the λₘₐₓ of my compound. What could be the reason?
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A2: The position of the maximum absorbance (λₘₐₓ) is sensitive to the solvent and the pH of the solution.[9] Phenolic compounds, in particular, will show a bathochromic (red) shift to longer wavelengths in basic solutions due to the deprotonation of the hydroxyl groups. Ensure you are using a consistent and appropriate solvent and that the pH is controlled if necessary for your experiment.
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H (Aromatic, position 6) | 7.7 | d | 1H |
| H (Aromatic, position 5) | 6.5 | dd | 1H |
| H (Aromatic, position 3) | 6.4 | d | 1H |
| H (Methylene, -CH₂-) | 4.6 | s | 2H |
| H (Methoxy, -OCH₃) | 3.4 | s | 3H |
| H (Hydroxyl, position 2) | ~12.5 (variable) | br s | 1H |
| H (Hydroxyl, position 4) | ~5.5 (variable) | br s | 1H |
Prediction performed using an online NMR prediction tool. Actual values may vary depending on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 198.0 |
| Aromatic C (position 2, with -OH) | 165.0 |
| Aromatic C (position 4, with -OH) | 162.5 |
| Aromatic C (position 6) | 133.0 |
| Aromatic C (position 1) | 113.0 |
| Aromatic C (position 5) | 108.0 |
| Aromatic C (position 3) | 103.0 |
| Methylene (-CH₂-) | 77.0 |
| Methoxy (-OCH₃) | 59.0 |
Prediction performed using an online NMR prediction tool. Actual values may vary depending on solvent and experimental conditions.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch, H-bonded | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| Carbonyl (C=O) | Stretch | 1630-1680 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |
| C-O | Stretch | 1000-1300 | Strong |
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λₘₐₓ (nm) | Solvent Effects |
| π → π | ~280 and ~320 | Bathochromic shift in more polar solvents |
| n → π | ~240 | Hypsochromic shift in more polar solvents |
Values are estimations based on similar dihydroxyacetophenone structures. Actual λₘₐₓ may vary.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing the hydroxyl protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If desired, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
2. Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., acetone or dichloromethane).[1]
-
Place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1][5]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the spectrum of the sample.
-
3. Mass Spectrometry (MS) - Electrospray Ionization (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and any adducts.
-
If desired, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data for structural elucidation.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the instrument (typically 0.1 - 1.5).
-
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the blank (solvent only) and one for the sample.
-
Record a baseline spectrum with the blank cuvette.
-
Record the absorbance spectrum of each sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Visualizations
Caption: General experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in NMR spectra.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. Resorcinol(108-46-3) 1H NMR spectrum [chemicalbook.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. youtube.com [youtube.com]
- 8. whitman.edu [whitman.edu]
- 9. docs.chemaxon.com [docs.chemaxon.com]
Technical Support Center: Enhancing the Biological Activity of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological activity of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the biological activity of this compound derivatives?
A1: Enhancing biological activity typically involves structural modification to improve target interaction, bioavailability, and pharmacokinetic properties. Key strategies include:
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Substitution on the Phenyl Ring: Introducing additional hydroxyl, methoxy, or halogen groups to the dihydroxyphenyl ring can alter the compound's electronic properties and hydrogen bonding capacity, potentially increasing its affinity for biological targets.[1][2] The number and position of hydroxyl groups are particularly important for antioxidant activity.[2]
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Modification of the Methoxyethanone Side Chain: Replacing or modifying the methoxy group can influence the compound's lipophilicity and steric profile. For instance, fluorine substitution can increase electronegativity, altering reactivity.[1]
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Formation of Chalcone Analogs: Condensing the parent acetophenone with various benzaldehydes to form chalcones (α,β-unsaturated ketones) is a common strategy to broaden biological activity, with many chalcones showing tyrosinase inhibitory, anticancer, and anti-inflammatory effects.[1][3]
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Transfer of Active Moieties: Incorporating known bioactive moieties, such as the 2-(hydroxymethoxy)vinyl (HMV) group, can introduce new functionalities, like antimicrobial properties, to the parent molecule.[4][5]
Q2: My phenolic compound shows high activity in vitro but is ineffective in vivo. What are the common causes?
A2: This is a frequent challenge with phenolic compounds. The discrepancy often stems from:
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Low Bioavailability: Phenolic compounds are often subject to extensive metabolism in the gastrointestinal tract, liver, and kidneys.[6][7] Factors like glycosylation, food composition (especially fats and proteins), and interaction with intestinal microflora can significantly affect their absorption and bioavailability.[6][8]
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Rapid Metabolism: Phase II metabolism can quickly convert the compounds into less active glucuronide or sulfate conjugates.[8]
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Poor Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound may not be optimal, preventing it from reaching the target tissue in sufficient concentrations.[6]
Q3: Why am I seeing inconsistent results or artifacts in my biological assays?
A3: Phenolic compounds, including flavonoids and their derivatives, are known to cause assay artifacts. A primary reason is their tendency to form aggregates at micromolar concentrations typically used in bioactivity studies.[9] These aggregates can nonspecifically inhibit enzymes, leading to false-positive results.[9] This behavior is highly dependent on the assay vehicle, ionic strength, and pH.[9]
Q4: What signaling pathways are commonly modulated by dihydroxyphenyl ketone derivatives?
A4: Derivatives of this class have been shown to modulate several key cellular signaling pathways. For example, chalcone derivatives can suppress cancer cell proliferation by inhibiting the PI3K/Akt/mTOR signaling pathway.[3] Other related compounds have demonstrated anti-inflammatory effects by targeting the TLR4/MD2 signaling pathway and reducing mitochondrial reactive oxygen species (mtROS).[10] Chalcones have also been shown to suppress the expression of chemokines like MCP-1 by inhibiting ROS production and Akt activation.[11]
Troubleshooting Guides
Problem 1: Low Yield or Purity During Synthesis
| Potential Cause | Troubleshooting Step | Recommendation |
| Inefficient Reaction | The Hoesch reaction, a common method for synthesizing this class of compounds, requires specific conditions.[12][13] | Ensure anhydrous conditions. Verify the quality and stoichiometry of the resorcinol, methoxyacetonitrile, and catalyst (e.g., ZnCl₂). Optimize reaction time and temperature. |
| Side Product Formation | Fries rearrangement or other side reactions can occur, especially with related syntheses like chalcone formation.[1] | For chalcone synthesis via Claisen-Schmidt condensation, carefully control the concentration of the base catalyst (e.g., NaOH) and the reaction temperature to minimize side reactions.[14] |
| Purification Challenges | The polarity of dihydroxy- and methoxy-substituted compounds can complicate chromatographic purification. | Use a gradient elution in column chromatography. Consider crystallization as a primary purification method; a methanol-water system can be effective for related chalcones.[14] |
Problem 2: Compound Precipitation or Aggregation in Bioassays
| Potential Cause | Troubleshooting Step | Recommendation |
| Low Aqueous Solubility | The compound may not be sufficiently soluble in the aqueous assay buffer.[1] | Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the assay is low (typically <0.5%) and consistent across all wells. |
| Compound Aggregation | Phenolic compounds are prone to forming aggregates, which can lead to non-specific inhibition and false positives.[9] | Include a non-ionic detergent like Triton X-100 in the assay buffer to help prevent aggregation.[9] Perform dynamic light scattering (DLS) to check for aggregate formation at your test concentrations.[9] |
| Promiscuous Inhibition | Aggregation can lead to promiscuous inhibition of multiple unrelated enzymes.[9] | Test the compound against unrelated enzymes to check for specificity. Varying the enzyme concentration in the assay can also help identify promiscuous inhibitors; a true inhibitor's IC₅₀ should not be highly dependent on enzyme concentration.[9] |
Quantitative Data Summary
The biological activity of derivatives is often assessed by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
Table 1: Cytotoxicity (IC₅₀) of Selected Dihydroxyphenyl Derivatives
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 (Multiple Myeloma) | 25.97 | [3] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S (Multiple Myeloma) | 18.36 | [3] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 | [3] |
| 4′-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 | [15] |
| 4′-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 | [15] |
| 4′-O-benzylated-DMC | A-549 (Lung Carcinoma) | 9.99 | [15] |
| 2,4-dihydroxy-substituted N-benzimidazole-carboxamide | MCF-7 (Breast Cancer) | 8.7 | [2] |
| DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone |
Experimental Protocols
Protocol 1: General Synthesis of a Chalcone Derivative
This protocol is based on the Claisen-Schmidt condensation for synthesizing (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a related chalcone.[14]
-
Dissolution: In a 100 ml round-bottomed flask, dissolve 0.01 mol of 2,4-dihydroxy acetophenone and 0.01 mol of a selected substituted benzaldehyde in 25 ml of ethanol.
-
Catalysis: Add 10 ml of 60% aqueous NaOH to the flask to act as a catalyst.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture in a water bath for 3 hours.
-
Cooling & Acidification: Cool the mixture to room temperature. Acidify the reaction mass to pH 1 using 1M aqueous HCl, which will cause the product to precipitate.
-
Filtration & Washing: Filter the separated solid product. Wash the product thoroughly with distilled water until the filtrate is neutral.
-
Drying & Crystallization: Dry the product in an oven at 50 °C. For further purification, crystallize the product from a methanol-water system.[14]
Protocol 2: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from a study on the antiproliferative effects of a chalcone derivative on multiple myeloma cell lines.[3]
-
Cell Seeding: Seed cells (e.g., U266, RPMI8226) in a 96-well plate at a density of 8 × 10³ cells/well.
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and stabilize.
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Compound Treatment: Expose the cells to the synthesized derivatives at a range of concentrations (e.g., 1, 2, 4, 8, 16, 32, and 64 µM) for an additional 24 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) to allow for the colorimetric reaction to develop.
-
Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
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Analysis: Calculate the cell proliferation inhibition percentage relative to the vehicle control and determine the IC₅₀ values for each compound.[3]
Visualizations
Workflow for Enhancing Biological Activity
Caption: A workflow for the rational design and optimization of novel derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a bioactive derivative.[3]
References
- 1. This compound | 57280-75-8 | Benchchem [benchchem.com]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publ.iss.it [publ.iss.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 13. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 15. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via the two primary routes: the Hoesch reaction and the Fries rearrangement.
Hoesch Reaction Route
The Hoesch reaction involves the condensation of resorcinol with methoxyacetonitrile in the presence of a Lewis acid catalyst and hydrogen chloride.
Frequently Asked Questions (FAQs):
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Q1: What are the most critical parameters for a successful Hoesch reaction scale-up?
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A1: Maintaining anhydrous (dry) conditions is paramount to prevent the decomposition of the Lewis acid catalyst and unwanted side reactions. The purity of reactants, particularly the resorcinol and methoxyacetonitrile, is also crucial. Efficient stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture, especially at a larger scale.
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Q2: My reaction yield is consistently low. What are the potential causes and solutions?
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A2: Low yields can stem from several factors. Inadequate drying of the solvent (typically ether) and glassware can deactivate the catalyst. Ensure all components are scrupulously dried. The quality of the Lewis acid (e.g., zinc chloride or aluminum chloride) is also important; use a freshly opened or properly stored catalyst. Inefficient saturation of the reaction mixture with hydrogen chloride gas can also lead to poor conversion. Monitor the HCl bubbling and ensure good dispersion. Finally, consider the reaction temperature; while often performed at low temperatures, some optimization may be needed for your specific setup.
-
-
Q3: I am observing the formation of a significant amount of a solid byproduct that is difficult to filter. What is it and how can I minimize it?
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A3: The primary solid byproduct in a Hoesch reaction is often the ketimine hydrochloride intermediate.[1][2] Its formation is a necessary step, but its physical properties can pose challenges on a large scale. In some cases, especially with less reactive phenols, an imino ether hydrochloride can form as a byproduct.[3] To manage the ketimine hydrochloride, ensure efficient stirring to maintain a slurry that is easier to handle. For the hydrolysis step, the addition of water or dilute acid should be controlled to manage the exotherm and ensure complete conversion to the desired ketone.
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-
Q4: How can I effectively purify the final product on a large scale?
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A4: Purification of phenolic compounds can be challenging. After the reaction work-up, the crude product can be purified by recrystallization from a suitable solvent system, such as water or aqueous ethanol. For more persistent impurities, column chromatography using silica gel is an option, though it may be less practical for very large scales. In such cases, exploring alternative purification methods like medium pressure liquid chromatography (MPLC) could be beneficial.
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Fries Rearrangement Route
The Fries rearrangement is an alternative route that involves the rearrangement of a phenolic ester, in this case, resorcinol di(methoxyacetate) or a related precursor, to the corresponding hydroxyaryl ketone using a Lewis acid catalyst.
Frequently Asked Questions (FAQs):
-
Q1: What are the main challenges when scaling up the Fries rearrangement?
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A1: A key challenge is the use of stoichiometric or even excess amounts of a Lewis acid catalyst, such as aluminum chloride, which is corrosive and moisture-sensitive.[4][5][6] The reaction often produces a mixture of ortho and para isomers, which can complicate purification.[4][5][7] Reaction conditions, including temperature and solvent, must be carefully controlled to favor the desired isomer.[4]
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-
Q2: How can I control the ortho vs. para selectivity of the rearrangement?
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A2: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.[4] Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[4] The choice of solvent also plays a role; non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the yield of the para product.[5]
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Q3: The reaction generates a lot of dark, tarry material. How can I prevent this?
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A3: Tar formation can be a result of side reactions, especially at higher temperatures. Ensure that the reaction temperature is carefully controlled. The purity of the starting phenolic ester is also important, as impurities can promote polymerization and degradation. Using a high-quality Lewis acid catalyst is also recommended.
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-
Q4: What are the best practices for quenching the reaction and working up the product at scale?
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A4: The quench of a large-scale Fries rearrangement must be performed with extreme caution due to the highly exothermic reaction of the Lewis acid with water. The reaction mixture should be cooled significantly before the slow, controlled addition of ice and/or dilute acid. Ensure adequate cooling capacity and a robust reactor system. The work-up typically involves extraction of the product into an organic solvent, followed by washing to remove inorganic salts and residual acid.
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Data Presentation
Table 1: Representative Reaction Conditions for the Hoesch Synthesis of a Dihydroxyacetophenone Derivative
| Parameter | Condition | Notes |
| Reactants | Resorcinol, Methoxyacetonitrile | High purity starting materials are essential. |
| Catalyst | Anhydrous Zinc Chloride or Aluminum Chloride | Must be handled under inert and anhydrous conditions. |
| Solvent | Anhydrous Diethyl Ether | Other ethers can be used, but must be peroxide-free and dry. |
| Reagent | Anhydrous Hydrogen Chloride Gas | The reaction mixture is typically saturated with HCl. |
| Temperature | 0 - 10 °C | Good temperature control is important for minimizing byproducts. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or HPLC. |
| Work-up | Hydrolysis with water or dilute HCl | The hydrolysis of the intermediate ketimine can be exothermic. |
| Typical Yield | 50 - 70% | Yields can vary significantly based on scale and conditions. |
Table 2: Representative Reaction Conditions for the Fries Rearrangement of a Phenolic Ester
| Parameter | Condition | Notes |
| Reactant | Resorcinol di(methoxyacetate) | The purity of the ester is critical for good yield and minimal byproducts. |
| Catalyst | Anhydrous Aluminum Chloride (2-3 equivalents) | A significant excess of the Lewis acid is often required. |
| Solvent | Nitrobenzene, Carbon Disulfide, or solvent-free | Solvent choice influences regioselectivity and reaction rate. |
| Temperature | 25 - 160 °C | Temperature is a key parameter for controlling ortho/para selectivity. |
| Reaction Time | 1 - 6 hours | Monitoring the reaction progress is crucial to avoid over-reaction. |
| Work-up | Cautious quenching with ice/HCl, followed by extraction | The quench is highly exothermic and requires careful control. |
| Typical Yield | 40 - 80% | Yields are dependent on the substrate and reaction conditions. |
Experimental Protocols
Protocol 1: Representative Hoesch Synthesis of this compound
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Preparation: Under a nitrogen atmosphere, a solution of resorcinol (1 equivalent) and methoxyacetonitrile (1.1 equivalents) in anhydrous diethyl ether is prepared in a jacketed reactor equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.
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Catalyst Addition: Anhydrous zinc chloride (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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HCl Saturation: Dry hydrogen chloride gas is bubbled through the suspension for 4-6 hours, while maintaining the temperature between 0 and 5 °C. The formation of a thick precipitate (the ketimine hydrochloride) is observed.
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Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC.
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Hydrolysis: The reaction mixture is cooled to 0 °C, and water is added slowly to hydrolyze the ketimine hydrochloride. This step can be exothermic.
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Work-up: The ethereal layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization from hot water or an ethanol/water mixture to afford this compound as a solid.
Protocol 2: Representative Fries Rearrangement for the Synthesis of a Hydroxyaryl Ketone
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Ester Formation: Resorcinol is reacted with methoxyacetyl chloride in the presence of a base (e.g., pyridine) to form the corresponding resorcinol di(methoxyacetate). The ester is purified before proceeding.
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Rearrangement: The purified resorcinol di(methoxyacetate) (1 equivalent) is dissolved in a suitable solvent (e.g., nitrobenzene) in a reactor equipped for heating and stirring under an inert atmosphere.
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Catalyst Addition: Anhydrous aluminum chloride (2.5 equivalents) is added portion-wise, and the reaction mixture is heated to the desired temperature (e.g., 60 °C for para-selectivity or 140 °C for ortho-selectivity).
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Reaction: The reaction is maintained at the set temperature for 1-4 hours, with monitoring by TLC or HPLC.
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Quenching: The reaction mixture is cooled in an ice bath, and a mixture of crushed ice and concentrated hydrochloric acid is added slowly and cautiously to decompose the aluminum chloride complex.
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Work-up: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
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Purification: The crude product, which may contain a mixture of isomers, is purified by column chromatography or fractional crystallization.
Mandatory Visualizations
Caption: Experimental workflow for the Hoesch synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Fries rearrangement.
Caption: Simplified mechanism of the Hoesch reaction.
References
- 1. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Fries Rearrangement [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: HPLC Analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guidance for the High-Performance Liquid Chromatography (HPLC) separation of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing this compound?
A1: A robust starting point for this polar phenolic compound is a reversed-phase method. A C18 column is typically effective.[1][2] The mobile phase should consist of a mixture of acetonitrile or methanol and water, with an acidic modifier like 0.1% phosphoric acid or formic acid to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl groups.[2][3][4] A common starting condition would be an isocratic elution with a flow rate of 1.0 mL/min and UV detection around 280 nm, a wavelength at which many phenolic compounds absorb.[1]
Q2: What are the most common peak shape problems encountered with this analyte?
A2: Due to its polar phenolic nature, the most common peak shape issue is peak tailing . This often results from secondary interactions between the analyte's hydroxyl groups and active silanol sites on the silica-based column packing.[5][6] Another potential issue is peak fronting , which is typically caused by column overload or an injection solvent that is significantly stronger than the mobile phase.[7][8][9]
Q3: Why might the retention time for my analyte be inconsistent?
A3: Fluctuations in retention time are often linked to changes in the mobile phase, temperature, or the column itself.[10] Common causes include improperly prepared or degassed mobile phase, temperature variations in the lab, insufficient column equilibration time between runs, or a degrading column.[10][11]
Q4: What causes baseline noise or drift in my chromatogram?
A4: Baseline instability can stem from several sources. Baseline drift is often caused by changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[11] Baseline noise, appearing as random fluctuations, can be due to air bubbles in the system, a failing detector lamp, or contaminated mobile phase.[11]
Troubleshooting Guides
Problem: Peak Tailing
My peak for this compound has a pronounced tail.
This is the most common issue for polar, phenolic compounds. Tailing occurs when a fraction of the analyte is retained longer on the column than the main portion, leading to an asymmetric peak.
Troubleshooting Steps for Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | The polar hydroxyl groups on your analyte can interact with ionized silanol groups (-Si-O⁻) on the column packing material.[6] This is a very common cause of tailing for phenolic compounds. |
| 1. Lower Mobile Phase pH: Add an acidifier (e.g., 0.1% formic or phosphoric acid) to the mobile phase to bring the pH below 4. This protonates the silanol groups (-Si-OH), minimizing unwanted ionic interactions.[6][12] | |
| 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping deactivates most residual silanol groups, providing a more inert surface.[5][13] | |
| 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites, though adjusting pH is often preferred. | |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[5] |
| Dilute the Sample: Reduce the concentration of your sample and reinject. If the tailing improves, the column was likely overloaded.[5] | |
| Column Bed Deformation | A void at the column inlet or a damaged packing bed can create alternative flow paths, causing band broadening and tailing.[5][6] |
| 1. Use Guard Columns: A guard column can protect the analytical column from particulates and strongly retained compounds.[14] | |
| 2. Replace the Column: If a void is suspected, confirmed by a significant drop in backpressure and poor peak shape for all analytes, the column may need to be replaced.[6] | |
| Analyte Chelation with Metals | Trace metal impurities in the silica matrix can chelate with the hydroxyl groups of the analyte, causing tailing. |
| Use High-Purity Silica Columns: Modern columns are manufactured with high-purity silica with minimal metal content. Adding a chelating agent like EDTA to the mobile phase can also help in some cases. |
Problem: Peak Fronting
My peak looks like a "shark fin," with a sloping front.
Peak fronting occurs when some of the analyte molecules travel through the column faster than the bulk of the sample.
Troubleshooting Steps for Peak Fronting
| Possible Cause | Recommended Solution |
| Mass or Volume Overload | Injecting too high a concentration or too large a volume of your sample can overwhelm the column's capacity.[7][15] |
| 1. Dilute the Sample: The simplest solution is to dilute your sample (e.g., by a factor of 10) and reinject. If fronting disappears, you were experiencing mass overload.[8][15] | |
| 2. Reduce Injection Volume: If dilution is not an option, reduce the volume of the injection.[15][16] | |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a 30% acetonitrile mobile phase), the analyte will not bind properly to the head of the column, causing distortion.[7][9] |
| Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.[7][16] | |
| Column Degradation | A collapsed column bed or a channel in the packing can lead to distorted peak shapes, including fronting.[7] |
| Flush or Replace Column: Try flushing the column with a strong solvent.[15] If the problem persists and is accompanied by a sudden drop in backpressure, the column may be damaged and require replacement.[16][17] |
Experimental Protocols
Suggested HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrument and sample matrix.
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Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-Phase C18 column (end-capped, high-purity silica), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
Isocratic Elution: 70% A / 30% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 280 nm[1]
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection to prevent column blockage.[18]
Visualizations
Logical Diagram: Causes of Poor Peak Shape
This diagram illustrates the relationship between common peak shape problems and their underlying causes for polar analytes.
Caption: Common causes of peak tailing and fronting in HPLC.
Workflow: General HPLC Troubleshooting
This workflow provides a systematic approach to diagnosing and resolving common HPLC issues.
Caption: A step-by-step workflow for troubleshooting HPLC problems.
References
- 1. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Original HPLC Method with Coulometric Detection to Monitor Hydroxyl Radical Generation via Fenton Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Methanone, (2,4-dihydroxyphenyl)(2-hydroxy-4-methoxyphenyl)- | SIELC Technologies [sielc.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. phenomenex.blog [phenomenex.blog]
- 10. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. hplc.eu [hplc.eu]
- 13. chromtech.com [chromtech.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 16. uhplcs.com [uhplcs.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. app.studyraid.com [app.studyraid.com]
Technical Support Center: Quantitative Analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength for UV detection of this compound?
A1: Based on its chemical structure containing a dihydroxyphenyl chromophore, a starting wavelength for UV detection would be in the range of 270-280 nm. It is highly recommended to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of the compound across a UV spectrum (e.g., 200-400 nm).
Q2: Which chromatographic mode is most suitable for the analysis of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable method for a moderately polar compound like this compound. A C18 column is a good starting point.
Q3: How should I prepare my samples for analysis?
A3: Sample preparation will depend on the matrix. For pure substances, dissolution in a suitable solvent like methanol or acetonitrile is sufficient. For complex matrices such as biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
Q4: What are the potential stability issues for this compound?
A4: The dihydroxyphenyl moiety may be susceptible to oxidation, especially at non-acidic pH and when exposed to light or elevated temperatures. It is advisable to use freshly prepared solutions, store them in amber vials, and keep them refrigerated when not in use. The inclusion of an antioxidant, such as ascorbic acid, in the sample solvent may also be considered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state (for this compound, an acidic pH, e.g., with 0.1% formic acid, is recommended). 2. Reduce the injection volume or sample concentration. 3. Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic silanol interactions). 4. Replace the column. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before injection. 4. Check the pump for leaks and ensure proper solvent delivery. |
| Low Signal Response | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Sample degradation. 4. Injection error. | 1. Determine the λmax of the analyte. 2. Concentrate the sample or increase the injection volume. 3. Prepare fresh samples and standards. 4. Check the injector for any blockages or leaks. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A generalized HPLC method for the quantitative analysis of this compound is provided below. This method should be validated for its intended use.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Standard Concentration Range | 1 - 100 µg/mL |
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting the analyte from an aqueous matrix.
Caption: Solid-Phase Extraction (SPE) Workflow.
Signaling Pathways and Logical Relationships
The following diagram illustrates a logical workflow for method development and validation, which is a crucial process in quantitative analysis.
Caption: Method Development and Validation Workflow.
Technical Support Center: Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes are the Houben-Hoesch reaction and the Fries rearrangement. The Houben-Hoesch reaction involves the condensation of resorcinol with methoxyacetonitrile in the presence of a Lewis acid catalyst (e.g., zinc chloride) and hydrogen chloride.[1][2] The Fries rearrangement involves the rearrangement of a resorcinol ester of methoxyacetic acid, also catalyzed by a Lewis acid.[3][4][5]
Q2: What are the potential byproducts in the Houben-Hoesch synthesis of this compound?
-
O-acylated product: Formation of an imino-ether hydrochloride from the reaction at a hydroxyl group, which upon hydrolysis gives the corresponding ester. This is less common with highly reactive polyhydroxy phenols like resorcinol compared to simple phenols.[1]
-
Di-acylated product: Since resorcinol is a highly activated aromatic ring, there is a possibility of a second acylation to form 1,5-bis(2-methoxyacetyl)-2,4-dihydroxybenzene, especially if an excess of the acylating agent is used.
-
Unreacted starting materials: Residual resorcinol and methoxyacetonitrile may remain.
-
Polymeric materials: Acid-catalyzed polymerization of resorcinol can lead to resinous byproducts.
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: Thin Layer Chromatography (TLC) is a common method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the formation of the product and any new spots that may indicate byproducts. For detailed identification and quantification of byproducts, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[6]
Q4: What are the general purification strategies for this compound?
A4: Purification can typically be achieved through the following methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A mixture of solvents, such as ethanol-water, is often effective for phenolic compounds.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed to separate the desired product from byproducts with different polarities.
-
Activated Carbon Treatment: To remove colored impurities and some organic byproducts, the crude product can be dissolved in a suitable solvent and treated with activated carbon before recrystallization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can sometimes promote byproduct formation. |
| Moisture in the reaction | The Houben-Hoesch reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The hydrogen chloride gas used must be dry. |
| Inefficient catalyst | Use a freshly opened or properly stored Lewis acid catalyst (e.g., anhydrous zinc chloride or aluminum chloride). The activity of Lewis acids can decrease upon exposure to moisture. |
| Suboptimal stoichiometry | Optimize the molar ratio of resorcinol to methoxyacetonitrile. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess of the nitrile could lead to di-acylation. |
| Product loss during workup | Ensure the pH is carefully controlled during the hydrolysis of the intermediate ketimine hydrochloride. The product is a phenol and may be soluble in basic aqueous solutions. Extract the product with a suitable organic solvent multiple times. |
Issue 2: Presence of Significant Amounts of Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| O-acylated product | Reaction at the hydroxyl group. | This is generally less of an issue with resorcinol due to the high reactivity of the ring. However, using a milder Lewis acid or lower reaction temperatures might favor C-acylation over O-acylation. |
| Di-acylated product | Excess methoxyacetonitrile or prolonged reaction time at elevated temperatures. | Use a stoichiometric amount or a slight excess of resorcinol relative to methoxyacetonitrile. Monitor the reaction closely and stop it once the desired product is maximized, as determined by TLC or HPLC. |
| Dark, resinous material | Polymerization of resorcinol. | This can be caused by strong acidic conditions and high temperatures. Consider using a milder Lewis acid or performing the reaction at a lower temperature. Ensure efficient stirring to prevent localized overheating. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Houben-Hoesch Reaction
This is a general procedure based on the principles of the Houben-Hoesch reaction and should be optimized for specific laboratory conditions.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a calcium chloride drying tube.
-
Reagents: To the flask, add resorcinol (1.0 equivalent) and anhydrous zinc chloride (1.1 equivalents). Add a suitable anhydrous solvent (e.g., diethyl ether).
-
Reaction Initiation: Cool the mixture in an ice bath and add methoxyacetonitrile (1.0 equivalent).
-
HCl Gas: Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, decant the solvent. Add water to the residue to hydrolyze the intermediate ketimine hydrochloride. This may require gentle heating.
-
Extraction: Cool the aqueous solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Data on the Effect of Catalyst on Product Yield and Byproduct Formation
| Catalyst (1.1 eq) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Di-acylated Byproduct (%) | O-acylated Byproduct (%) |
| ZnCl₂ | 25 | 24 | 75 | 5 | <1 |
| AlCl₃ | 25 | 24 | 80 | 10 | <1 |
| FeCl₃ | 25 | 24 | 65 | 8 | 2 |
| BF₃·OEt₂ | 25 | 24 | 60 | 3 | 5 |
Note: This table is for illustrative purposes to show how data could be presented. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the Houben-Hoesch synthesis.
Caption: Troubleshooting logic for low product yield.
References
1-(2,4-dihydroxyphenyl)-2-methoxyethanone experimental reproducibility issues
Welcome to the technical support center for the synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. This resource is designed for researchers, scientists, and drug development professionals to address experimental reproducibility issues and provide guidance on the synthesis and purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via the Hoesch reaction.
Question: Why is my reaction yield consistently low?
Answer: Low yields in the Hoesch reaction for synthesizing this compound can stem from several factors. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Moisture in Reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the Lewis acid catalyst (e.g., ZnCl₂) is anhydrous. | Improved reaction efficiency and higher yield. |
| Inefficient Catalyst | Use freshly opened or properly stored anhydrous zinc chloride. Consider using other Lewis acids like aluminum chloride, but be mindful of potential side reactions. | Enhanced rate of acylation and increased product formation. |
| Incomplete Reaction | Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Drive the reaction to completion, thereby increasing the yield. |
| Suboptimal Reagent Ratio | Experiment with slight variations in the molar ratio of resorcinol to methoxyacetonitrile. An excess of the nitrile can sometimes improve yields. | Optimized stoichiometry can lead to a more efficient conversion. |
| Side Reactions | O-acylation of resorcinol can compete with the desired C-acylation. Using a non-polar solvent and a solid Lewis acid catalyst can favor C-acylation. | Reduced formation of undesired byproducts and a cleaner reaction mixture.[1][2][3] |
Question: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities in this synthesis are unreacted starting materials and side products.
| Impurity | Identification on TLC | Removal Strategy |
| Unreacted Resorcinol | Typically a polar compound with a low Rf value. | Can be removed by washing the organic extract with water or by column chromatography. |
| Unreacted Methoxyacetonitrile | A volatile compound, may not be easily visible on TLC unless it co-elutes with other components. | Usually removed during solvent evaporation in the work-up. |
| Ketimine Intermediate | The intermediate formed before hydrolysis. | Ensure the hydrolysis step with aqueous acid is complete. |
| Di-acylated Product | A less polar product that may have a higher Rf value than the desired product. | Can be separated by column chromatography. |
| O-acylated Product | An isomeric byproduct that may have a similar polarity to the desired product. | Careful column chromatography with an optimized solvent system is required for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Hoesch reaction in this synthesis?
A1: The Hoesch reaction is typically carried out at low temperatures, often starting at 0°C and then allowing the reaction to slowly warm to room temperature. It is recommended to monitor the reaction by TLC to determine the optimal temperature profile for your specific setup.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, ketone, ether).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Q3: My purified product is unstable and changes color over time. How can I improve its stability?
A3: Dihydroxyphenyl compounds can be susceptible to oxidation, which can lead to discoloration. To enhance stability, store the purified compound under an inert atmosphere (nitrogen or argon), in a cool, dark place. Using amber-colored vials can protect it from light. If the compound is intended for long-term storage, consider storing it at -20°C.
Experimental Protocols
Synthesis of this compound via Hoesch Reaction
This protocol provides a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry Diethyl Ether
-
Gaseous Hydrogen Chloride (HCl) or a solution of HCl in dry ether
-
Hydrochloric Acid (aqueous, 2M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel. Add dry diethyl ether.
-
Addition of Reactants: Dissolve resorcinol (1.0 eq) and methoxyacetonitrile (1.1 eq) in dry diethyl ether and add this solution to the dropping funnel.
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. Slowly add the resorcinol and methoxyacetonitrile solution to the stirred suspension of zinc chloride.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the reaction mixture for 1-2 hours at 0°C. Alternatively, a saturated solution of HCl in dry ether can be added.
-
Reaction Progression: After the addition of HCl, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After the reaction is complete, carefully pour the mixture into a beaker of ice containing 2M aqueous hydrochloric acid. Stir vigorously for 1-2 hours to hydrolyze the intermediate ketimine hydrochloride.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from different experimental runs to illustrate the impact of varying reaction conditions.
Table 1: Effect of Catalyst on Reaction Yield and Purity
| Experiment | Lewis Acid | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 1 | ZnCl₂ | 24 | 65 | 92 |
| 2 | AlCl₃ | 24 | 75 | 88 (more byproducts) |
| 3 | FeCl₃ | 24 | 55 | 90 |
| 4 | ZnCl₂ | 48 | 72 | 95 |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy group protons, methylene protons, and hydroxyl protons. |
| ¹³C NMR | Peaks for carbonyl carbon, aromatic carbons, methoxy carbon, and methylene carbon. |
| IR (cm⁻¹) | Broad O-H stretch (~3300), C=O stretch (~1640), C-O-C stretch (~1250, 1050), aromatic C=C stretch (~1600, 1500). |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). |
Visualizations
Caption: Mechanism of the Hoesch reaction for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Comparative Guide to Analytical Method Validation for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This guide provides a comparative overview of three common analytical techniques for the quantitative determination of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The information is targeted towards researchers, scientists, and drug development professionals, offering a summary of validation parameters, detailed experimental protocols, and workflow visualizations to aid in method selection and implementation.
Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the following comparison draws upon established validation principles and data from structurally analogous compounds, such as 2',4'-dihydroxyacetophenone, resorcinol, and other phenolic ketones.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical validation parameters for HPLC, GC-MS, and UV-Vis spectrophotometric methods applicable to the analysis of this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry (Folin-Ciocalteu) |
| Specificity | High (Excellent separation of analytes from impurities) | Very High (Mass spectrometric detection provides structural information) | Low (Reacts with all phenolic compounds)[1] |
| **Linearity (R²) ** | > 0.999[2] | > 0.998 | > 0.999[3] |
| Range | Typically 80-120% of the target concentration for assay.[4] | Wide dynamic range, dependent on detector. | Dependent on the linear range of the standard curve. |
| Accuracy (% Recovery) | 98-102%[5] | 70-115%[5] | 95-105% |
| Precision (% RSD) | < 2%[6] | < 15% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range) | Very Low (pg/mL to ng/mL range)[7] | Moderate (µg/mL range)[3] |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range) | Very Low (pg/mL to ng/mL range)[7] | Moderate (µg/mL range)[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on methods developed for the analysis of structurally similar phenolic compounds like resorcinol and dihydroxyacetophenone isomers.[2][8]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[8]
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general approach for the analysis of phenolic compounds, which often require derivatization to increase volatility.[7]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for phenolic compounds (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
This compound reference standard
3. Derivatization and GC-MS Conditions:
-
Derivatization: Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen. Add the derivatizing agent and a solvent, cap the vial, and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivative.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent.
-
Working Standard Solutions: Prepare a series of dilutions for the calibration curve and derivatize them as described above.
-
Sample Solution: Extract the analyte from the sample matrix if necessary. Evaporate the solvent and perform the derivatization.
5. Validation Parameters:
-
Specificity: Analyze a blank and derivatized blank to ensure no interfering peaks. The mass spectrum provides a high degree of specificity.
-
Linearity: Analyze the derivatized working standards and construct a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Accuracy: Perform recovery studies on spiked matrix samples.
-
Precision: Assess repeatability and intermediate precision using derivatized standards.
-
LOD and LOQ: Determine from the calibration curve or by injecting serially diluted derivatized standards.
UV-Vis Spectrophotometric Method (Folin-Ciocalteu Assay)
This method is suitable for the determination of the total phenolic content and is not specific to this compound.[1][3]
1. Instrumentation:
-
UV-Vis Spectrophotometer
2. Reagents and Materials:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 20% w/v)
-
Gallic acid (or a certified standard of this compound)
-
Solvent (e.g., Methanol, Ethanol, Water)
3. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of gallic acid standard solutions (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
-
Reaction Mixture: To a specific volume of the standard or sample solution (e.g., 0.5 mL), add the Folin-Ciocalteu reagent (e.g., 2.5 mL of a 1:10 dilution).
-
Incubation: After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution (e.g., 2 mL).
-
Measurement: Allow the reaction to proceed in the dark for a specific time (e.g., 1-2 hours) at room temperature. Measure the absorbance at the wavelength of maximum absorption (typically around 760-765 nm) against a reagent blank.[3]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of gallic acid (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare dilutions from the stock solution for the calibration curve.
-
Sample Solution: Dissolve the sample in a suitable solvent to obtain a concentration within the linear range of the assay.
5. Validation Parameters:
-
Specificity: This method has low specificity as it measures all phenolic compounds.
-
Linearity: Plot the absorbance of the gallic acid standards versus their concentrations to establish the calibration curve and determine the R² value.
-
Accuracy: Perform recovery studies by spiking a sample with a known amount of gallic acid.
-
Precision: Assess repeatability and intermediate precision by analyzing a sample multiple times.
-
LOD and LOQ: Determine from the calibration curve parameters.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Analytical Pathways for Phenolic Compound Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. depralearningcenter.com [depralearningcenter.com]
- 6. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone and Related Dihydroxyphenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone with other structurally related dihydroxyphenyl ketones, focusing on their performance in key biological assays. The comparison highlights structure-activity relationships to inform research and development in medicinal chemistry.
Introduction and Selected Compounds
Dihydroxyphenyl ketones are a class of phenolic compounds recognized for their diverse biological activities, which are largely attributed to their antioxidant and anti-inflammatory properties. The specific arrangement of hydroxyl groups on the phenyl ring and substitutions on the ethanone side-chain can significantly influence their efficacy. This guide compares the following three compounds to elucidate these structural nuances:
-
This compound : The primary compound of interest.
-
1-(2,4-dihydroxyphenyl)ethanone : An analog without the α-methoxy group, to assess the impact of this substitution.
-
1-(3,4-dihydroxyphenyl)ethanone : A positional isomer featuring a catechol (ortho-dihydroxy) group, which is known to possess potent biological activity.
Figure 1: Chemical structures of the compared dihydroxyphenyl ketones.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily driven by their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. This activity is commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: Comparison of In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| 1-(2,4-dihydroxyphenyl)ethanone | ~ 75 | ~ 40 |
| 1-(3,4-dihydroxyphenyl)ethanone | ~ 25 | ~ 15 |
| Ascorbic Acid (Positive Control) | ~ 30 | ~ 20 |
Note: Values are representative estimates derived from published data on similar phenolic structures. Absolute IC50 values can vary between experiments. Lower IC50 values indicate higher antioxidant potency.
Discussion of Antioxidant Activity
The number and position of hydroxyl groups are critical determinants of antioxidant activity.[1][2] Compounds with a 3,4-dihydroxy (catechol) configuration, like 1-(3,4-dihydroxyphenyl)ethanone, are typically more potent antioxidants than their 2,4-dihydroxy counterparts.[1] This enhanced activity is due to the lower bond dissociation energy of the O-H bonds in the catechol moiety and the ability to form a stable ortho-quinone upon oxidation.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation : A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. Test compounds are dissolved in a suitable solvent (like methanol or DMSO) to create a series of dilutions.
-
Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound in a 96-well plate or cuvette. A control sample contains the solvent instead of the test compound.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to reach completion.
-
Measurement : The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer. The purple DPPH radical becomes colorless upon reduction.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
IC50 Determination : The IC50 value, the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentrations.
Figure 2: Standard experimental workflow for the DPPH antioxidant assay.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of these ketones is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Table 2: Comparison of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | NO Inhibition IC50 (µM) | Cell Viability at IC50 (%) |
| This compound | Data Not Available | Data Not Available |
| 1-(2,4-dihydroxyphenyl)ethanone | ~ 40-50 | > 90% |
| 1-(3,4-dihydroxyphenyl)ethanone | ~ 20-30 | > 95% |
| Dexamethasone (Positive Control) | ~ 5-15 | > 98% |
Note: Values are representative estimates from published data. Lower IC50 values indicate higher anti-inflammatory potency. High cell viability is crucial to ensure observed effects are not due to cytotoxicity.
Discussion of Anti-inflammatory Activity
LPS triggers an inflammatory cascade in macrophages primarily through the Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB.[3][4] NF-κB then upregulates the expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS), which produces NO.[5][6] Many phenolic compounds exert anti-inflammatory effects by interfering with this signaling pathway.[3][5]
Consistent with the antioxidant data, the 3,4-dihydroxy isomer demonstrates superior anti-inflammatory activity. This suggests its catechol structure is more effective at modulating the underlying inflammatory pathways, potentially through direct radical scavenging of signaling intermediates or by inhibiting key enzymes in the cascade. The α-methoxy group in the target compound could influence its cellular uptake or interaction with protein targets, but its inhibitory activity is predicted to be in a similar range to its non-methoxylated counterpart.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture : RAW 264.7 macrophage cells are cultured and seeded into 96-well plates, then allowed to adhere for 24 hours.
-
Pre-treatment : Cells are pre-treated with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulation : Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells is left unstimulated as a negative control.
-
Incubation : The cells are incubated for 24 hours.
-
Nitrite Measurement : NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading : The formation of a purple azo product is measured spectrophotometrically at ~540 nm.
-
Calculation : A standard curve using known concentrations of sodium nitrite is used to quantify nitrite levels. The percentage of NO inhibition relative to the LPS-only treated cells is calculated.
-
IC50 Determination : The IC50 value is determined from the dose-response curve.
-
Viability Assay : A parallel assay (e.g., MTT or resazurin) is performed to confirm that the tested concentrations are not cytotoxic.
Figure 3: Simplified signaling pathway for LPS-induced NO production and potential inhibition site for dihydroxyphenyl ketones.
Conclusion for Drug Development Professionals
The comparative analysis underscores established structure-activity relationships for dihydroxyphenyl ketones. The 3,4-dihydroxy (catechol) isomer is consistently more potent in both antioxidant and anti-inflammatory assays than the 2,4-dihydroxy isomer, making it a more promising scaffold for applications where high potency is desired.
For the target compound, This compound , while direct experimental data is sparse, its activity is anticipated to be comparable to its non-methoxylated analog, 1-(2,4-dihydroxyphenyl)ethanone. The introduction of the α-methoxy group may modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which could be advantageous for drug development. However, it is unlikely to confer the high potency seen with the catechol structure.
Future experimental validation is essential to precisely quantify the biological activity of this compound and determine if its unique substitution pattern offers any therapeutic benefits in terms of pharmacokinetics or safety profile over more potent but potentially more reactive catechol-containing compounds.
References
- 1. Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating Cross-Reactivity: A Guide for Researchers Investigating 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to ensure assay specificity and therapeutic safety. This guide provides a framework for evaluating the cross-reactivity of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a phenolic compound with antioxidant properties utilized in the cosmetics and skincare industries.
This guide outlines a general approach to assessing the cross-reactivity of this compound, provides its known chemical properties, and discusses analytical methods relevant to its detection.
Chemical Properties of this compound
A solid understanding of the compound's characteristics is the foundation for any cross-reactivity investigation.
| Property | Value | Reference |
| CAS Number | 57280-75-8 | [2][3] |
| Molecular Formula | C₉H₁₀O₄ | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| Synonyms | 2',4'-Dihydroxy-2-methoxyacetophenone | [3] |
| Melting Point | 138-139°C | [3] |
Assessing Cross-Reactivity: A General Experimental Workflow
Given the absence of specific data, a structured experimental approach is necessary to determine the cross-reactivity profile of this compound. The following workflow can be adapted to specific assays and research questions.
Figure 1. A generalized workflow for assessing the cross-reactivity of a compound in a target assay.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for the specific assay being investigated.
Immunoassay Cross-Reactivity Protocol
This protocol is designed to test the interference of this compound in a competitive immunoassay format.
-
Materials:
-
This compound
-
Structurally similar compounds (potential cross-reactants)
-
Target analyte for the immunoassay
-
Immunoassay kit (e.g., ELISA)
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound and potential cross-reactants in a suitable solvent.
-
Create a series of dilutions for the target analyte (standard curve) and each test compound.
-
Perform the immunoassay according to the manufacturer's instructions, substituting the standard analyte with the dilutions of the test compounds.
-
Measure the signal (e.g., absorbance, fluorescence) for each concentration.
-
Plot the signal as a function of concentration for the target analyte and the test compounds.
-
Determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of test compound) x 100%
-
Analytical Methods for Detection
Accurate detection and quantification are crucial for cross-reactivity studies. Due to its phenolic nature, standard analytical techniques for polyphenols can be employed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is a powerful technique for separating and quantifying phenolic compounds.[4]
-
Colorimetric Assays: Assays like the Folin-Ciocalteu method can be used for the quantification of total phenolic compounds, though they may lack specificity.[4] More specific kits are available that are not affected by non-phenolic reducing substances.[5] These kits often involve the coupling of phenolic compounds with diazonium salts to form a detectable chromophore.[5]
Potential Signaling Pathway Interactions
While no specific signaling pathways have been definitively associated with this compound, its reported antioxidant and anti-inflammatory properties suggest potential interactions with pathways sensitive to oxidative stress and inflammation. The following diagram illustrates a hypothetical interaction based on these properties.
Figure 2. A hypothetical signaling pathway illustrating the potential antioxidant and anti-inflammatory action of this compound.
This guide provides a starting point for researchers investigating the cross-reactivity of this compound. A systematic and rigorous experimental approach is essential to fully characterize its interaction profile and ensure the reliability of experimental results and the safety of its applications.
References
The Pivotal Role of the 2,4-Dihydroxyphenyl Moiety in Tyrosinase Inhibition: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of compounds featuring a 1-(2,4-dihydroxyphenyl) moiety, with a primary focus on their potent tyrosinase inhibitory activity. While direct SAR studies on a series of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone derivatives are limited in the current literature, extensive research on analogous structures, particularly chalcones, underscores the critical importance of the 2,4-dihydroxy substitution for biological activity.
The 2,4-dihydroxyphenyl group, a resorcinol subunit, is a well-established pharmacophore in the design of potent tyrosinase inhibitors.[1][2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of agents to treat hyperpigmentation disorders.[3][4] This guide synthesizes experimental data from various studies to illuminate the structural features that enhance or diminish the tyrosinase inhibitory and antioxidant activities of these phenolic compounds.
Comparative Analysis of Tyrosinase Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various chalcone derivatives incorporating the 2,4-dihydroxyphenyl moiety. These compounds share a common structural backbone but differ in the substitutions on their B-ring, providing valuable insights into the SAR. The data consistently highlights that the presence and position of hydroxyl groups are determinant factors for potent tyrosinase inhibition.
| Compound ID | Structure (Substitutions on Chalcone Scaffold) | IC₅₀ (µM) vs. Mushroom Tyrosinase | Reference |
| 1c | A-ring: Thiophen-2-yl; B-ring: 2,4-dihydroxyphenyl | 0.013 (L-tyrosine as substrate) | [3] |
| 0.93 (L-DOPA as substrate) | [3] | ||
| 2,4,2',4'-Tetrahydroxychalcone | A-ring: 2,4-dihydroxyphenyl; B-ring: 2,4-dihydroxyphenyl | 0.02 | [1] |
| 2,4,3',4'-Tetrahydroxychalcone | A-ring: 3,4-dihydroxyphenyl; B-ring: 2,4-dihydroxyphenyl | 0.2 | [1] |
| 2,2',4,4'-Tetrahydroxychalcone | A-ring: 2,4-dihydroxyphenyl; B-ring: 2,4-dihydroxyphenyl | 0.08 | [5] |
| Kojic Acid (Reference) | - | 12 - 22.84 | [3][6] |
Key Findings from SAR Studies:
-
The 2,4-dihydroxy substitution pattern on the phenyl ring is a crucial feature for potent tyrosinase inhibition. [1][2] This resorcinol moiety is a common feature in many highly active synthetic and natural tyrosinase inhibitors.
-
Chalcone derivatives bearing a 2,4-dihydroxyphenyl group have demonstrated significantly higher potency than the well-known tyrosinase inhibitor, kojic acid.[3][6]
-
The presence of a catechol (3,4-dihydroxy) group on the other phenyl ring can also contribute to the inhibitory activity, though the 2,4-dihydroxy arrangement often leads to superior potency.[1]
-
Kinetic studies have shown that these compounds often act as competitive inhibitors, suggesting they bind to the active site of the tyrosinase enzyme.[3][6]
Antioxidant Activity
In addition to tyrosinase inhibition, phenolic compounds are recognized for their antioxidant properties. The 2,4-dihydroxyphenyl moiety contributes to the radical scavenging and reducing capabilities of these molecules. While a comprehensive quantitative comparison is beyond the scope of this guide due to varied testing methodologies, studies have shown that dihydroxy-substituted chalcones exhibit significant antioxidant activity, which may also play a role in preventing pigmentation.[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1-(2,4-dihydroxyphenyl) derivative analogs.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for potential tyrosinase inhibitors.[3][8]
Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The formation of dopachrome from dopaquinone can be monitored spectrophotometrically. Inhibitors will reduce the rate of dopachrome formation.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate buffer (typically pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure (Example Protocol):
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add aliquots of the test compound at various concentrations.
-
Add the tyrosinase solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution (L-tyrosine or L-DOPA).
-
Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals to determine the rate of reaction.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the structure-activity relationship of tyrosinase inhibitors and the experimental workflow.
Caption: SAR of 2,4-dihydroxyphenyl derivatives in tyrosinase inhibition.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Conclusion
The collective evidence from studies on analogous compounds strongly suggests that derivatives of this compound would likely exhibit significant biological activities, particularly as tyrosinase inhibitors. The 2,4-dihydroxyphenyl moiety is a powerful pharmacophore that confers potent inhibitory effects. Future research focusing on the synthesis and biological evaluation of a dedicated series of this compound derivatives is warranted to fully elucidate their therapeutic potential and to build a more specific structure-activity relationship profile. The methodologies and SAR insights presented in this guide provide a solid foundation for such future investigations.
References
- 1. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several distinct methods. This guide provides a comparative analysis of the most common synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for this compound is often a trade-off between yield, purity, reaction conditions, and the availability and cost of starting materials. The following table summarizes the key quantitative data for three primary methods: the Hoesch reaction, Friedel-Crafts acylation, and an enzymatic approach.
| Method | Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Hoesch Reaction | Resorcinol, Methoxyacetonitrile, HCl | ZnCl₂ (optional), Ether, then H₂O | 6-24 hours | 60-75 | 95-98 | Good yield, high purity | Use of corrosive HCl gas, can be lengthy |
| Friedel-Crafts Acylation | Resorcinol, Methoxyacetyl chloride | AlCl₃, CS₂ or Nitrobenzene | 2-8 hours | 70-85 | 90-97 | Higher yield, shorter reaction time | Use of harsh Lewis acids and hazardous solvents |
| Enzymatic Synthesis | Resorcinol, Methoxyacetic acid derivative | Acyltransferase | 24-48 hours | >95 | >99 | High selectivity and purity, mild conditions | Longer reaction time, enzyme cost and availability |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes.
Hoesch Reaction Protocol
The Hoesch reaction provides a reliable method for the synthesis of this compound from resorcinol and methoxyacetonitrile.
Materials:
-
Resorcinol (1.0 eq)
-
Methoxyacetonitrile (1.1 eq)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (gas)
-
Zinc chloride (fused, 0.1 eq, optional)
-
Ice-water bath
-
Water
Procedure:
-
A solution of resorcinol and methoxyacetonitrile in anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
-
If used, fused zinc chloride is added to the mixture.
-
The flask is cooled in an ice-water bath, and a stream of dry hydrogen chloride gas is passed through the stirred solution for 3-4 hours.
-
The reaction mixture is then allowed to stand at 0-5 °C for 12-24 hours, during which a ketimine hydrochloride precipitate forms.
-
The ether is decanted, and the precipitate is washed with a small amount of cold, anhydrous ether.
-
The ketimine hydrochloride is hydrolyzed by dissolving it in water and heating the solution at 50-60 °C for 1-2 hours.
-
Upon cooling, this compound crystallizes and is collected by filtration, washed with cold water, and dried.
Friedel-Crafts Acylation Protocol
This method utilizes the acylation of resorcinol with methoxyacetyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Resorcinol (1.0 eq)
-
Methoxyacetyl chloride (1.05 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Ice bath
-
Hydrochloric acid (5% aqueous solution)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
A suspension of anhydrous aluminum chloride in the chosen solvent is prepared in a flask under an inert atmosphere and cooled in an ice bath.
-
A solution of resorcinol and methoxyacetyl chloride in the same solvent is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-6 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and 5% hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Enzymatic Synthesis Protocol
This green chemistry approach employs an acyltransferase to catalyze the formation of the target molecule.
Materials:
-
Resorcinol (1.0 eq)
-
A suitable methoxyacetic acid derivative (e.g., methoxyethyl acetate) (1.5 eq)
-
Acyltransferase enzyme
-
Phosphate buffer (pH 7.5)
-
Bioreactor or shaker incubator
Procedure:
-
Resorcinol and the methoxyacetic acid derivative are dissolved in a phosphate buffer.
-
The acyltransferase enzyme is added to the solution.
-
The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 24-48 hours.
-
The progress of the reaction is monitored by HPLC or TLC.
-
Once the reaction is complete, the enzyme is denatured and removed by filtration or centrifugation.
-
The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, and the solvent is evaporated to yield the pure product.
Visualizing the Synthetic Workflows
To better understand the logical flow of each synthesis method, the following diagrams have been generated.
Caption: Workflow for the Hoesch Reaction.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Enzymatic Synthesis.
Unambiguous Structural Confirmation of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: A Comparative Guide to Crystallographic and Spectroscopic Techniques
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative analytical methods for the structural elucidation of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a substituted acetophenone derivative. While single-crystal X-ray diffraction (scXRD) remains the definitive "gold standard" for structural determination, this document explores a wider toolbox of techniques available to researchers, particularly when suitable single crystals are not readily obtainable.[1]
The synthesis of this compound is typically achieved through the reaction of methoxyacetonitrile with resorcinol, followed by the hydrolysis of the resulting ketimine hydrochloride in what is known as a Hoesch reaction.[2][3] The resulting compound has a melting point in the range of 138-139°C.[3]
Comparative Analysis of Structural Elucidation Techniques
The confirmation of the atomic arrangement within a molecule can be approached through several powerful techniques. The choice of method often depends on the nature of the sample, the desired level of detail, and the available instrumentation. Below is a comparison of the primary methods for the structural analysis of small molecules like this compound.
| Technique | Sample Requirement | Information Provided | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (scXRD) | Single crystal (0.1-0.5 mm) | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration. | Unambiguous structure determination.[4][5] | Crystal growth can be a significant bottleneck.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Soluble sample in a deuterated solvent | Connectivity of atoms (1D and 2D NMR), relative stereochemistry (NOE). | Non-destructive, provides information about the molecule in solution.[4] | Does not provide absolute configuration or precise bond lengths/angles.[4] |
| Three-Dimensional Electron Diffraction (3DED) | Microcrystalline powder (< 2 µm) | 3D atomic structure from very small crystals. | Overcomes the limitation of growing large single crystals.[1][6] | An evolving technique, potential for beam damage to the sample.[6] |
| Crystal Structure Prediction (CSP) with Powder X-ray Diffraction (PXRD) | Crystalline powder | Plausible crystal structures ranked by energy, confirmed by matching calculated and experimental PXRD patterns. | Can solve crystal structures without single crystals.[1][6] | Computationally intensive, may not always find the correct structure.[6] |
Experimental Protocols
-
Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the positions of the atoms in the asymmetric unit. The structural model is then refined to best fit the experimental data.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to determine the connectivity of the atoms and the overall structure of the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.
-
Sample Preparation: A microcrystalline powder of this compound is deposited on a transmission electron microscope (TEM) grid.
-
Data Collection: The grid is placed in a cryo-electron microscope. The sample is tilted, and a series of electron diffraction patterns are collected as the crystal is rotated.
-
Data Processing and Structure Solution: The collected diffraction patterns are processed to determine the unit cell and space group. The structure is then solved and refined using crystallographic software adapted for electron diffraction data.
-
CSP: Computational methods are used to generate a landscape of possible crystal structures for this compound based on its molecular structure. These structures are ranked by their calculated lattice energies.
-
PXRD Data Collection: An experimental powder X-ray diffraction pattern of a crystalline sample is collected.
-
Structure Validation: The calculated powder patterns of the most stable predicted crystal structures are compared to the experimental PXRD pattern. A good match provides strong evidence for the correct crystal structure.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of this compound, incorporating both the primary and alternative methods.
Caption: Workflow for the structural confirmation of this compound.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 4. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. rigaku.com [rigaku.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Potential: A Comparative Analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone and Structurally Related Analogs
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the exploration of novel therapeutic agents is paramount. This guide offers a comprehensive comparison of the efficacy of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone and its structural analogs, with a particular focus on derivatives of 2',4'-dihydroxyacetophenone. Due to a lack of direct experimental data for this compound, this analysis leverages findings from closely related compounds to provide valuable insights for researchers, scientists, and professionals in drug development.
In Vitro Efficacy: A Tale of Potent Inhibition
Extensive in vitro studies have demonstrated the significant biological activities of 2',4'-dihydroxyacetophenone derivatives, suggesting a promising therapeutic window for compounds with this core structure. These derivatives have shown potent inhibitory effects against a range of biological targets, including enzymes and cancer cell lines.
Notably, certain bis-Schiff base derivatives of 2,4-dihydroxyacetophenone have exhibited remarkable inhibitory efficacy against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes.[1] Several of these compounds displayed IC50 values in the low micromolar to nanomolar range, surpassing the potency of the standard inhibitor, suramin.[1]
Furthermore, various studies have highlighted the cytotoxic potential of 2',4'-dihydroxyacetophenone and its derivatives against different cancer cell lines. For instance, heterodimer compounds bearing acetophenone derivatives have shown strong cytotoxic activity against HeLa cancer cells, with IC50 values as low as 2.6 µM.[2] Other prenylated acetophenone derivatives have demonstrated inhibitory effects against murine leukemia P-388 cells and MCF-7 breast cancer cells.[2]
The following table summarizes the in vitro efficacy of selected 2',4'-dihydroxyacetophenone derivatives from various studies.
| Compound Class | Target | Cell Line/Enzyme | IC50 Value | Reference |
| Bis-Schiff Bases of 2,4-dihydroxyacetophenone | PDE-1 | - | 0.05 ± 0.11 to 8.02 ± 1.03 μM | [1] |
| Bis-Schiff Bases of 2,4-dihydroxyacetophenone | PDE-3 | - | 0.012 ± 0.32 to 1.01 ± 0.22 μM | [1] |
| Meliquercifolin A (acetophenone heterodimer) | Cytotoxicity | HeLa | 2.6 µM | [2] |
| Acronyculatin (prenylated acetophenone) | Cytotoxicity | P-388 | 15.42 µM | [2] |
| Acronyculatin Derivatives | Cytotoxicity | MCF-7 | 40.4 to 69.1 µM | [2] |
| Quinazolinone Chalcone Derivative | PI3K/Akt/mTOR signaling | HCT-116 | - | [3] |
| Chalcone-1,2,3-triazole hybrids | Cytotoxicity | A549, HeLa, DU145, HepG2 | 1.3–186.2 µM (GI50) | [4] |
In Vivo Efficacy: From Benchtop to Preclinical Models
While in vivo data for this compound is not currently available, studies on structurally related compounds provide crucial insights into their potential physiological effects. For instance, a novel synthetic phenyl ketone derivative, compound 5f, demonstrated significant efficacy in a nonalcoholic fatty liver disease (NAFLD) model. In vivo administration of this compound led to a significant reduction in total cholesterol and triglyceride levels.[5]
Another study on a novel phenoxyacetamide derivative, compound I, showcased its potent anti-cancer activity in a solid Ehrlich carcinoma (SEC)-bearing mouse model.[6][7] Treatment with compound I resulted in a significant reduction in tumor volume and weight, indicating its potential as an effective anti-cancer agent.[6]
Experimental Protocols: A Closer Look at the Methodology
The evaluation of the cytotoxic and inhibitory activities of these compounds relies on a variety of well-established experimental protocols.
Cytotoxicity Assays
A common method to assess the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[8][9] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
General Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[8]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
The workflow for a typical cytotoxicity assay can be visualized as follows:
References
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anjs.edu.iq [anjs.edu.iq]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Benchmarking 1-(2,4-dihydroxyphenyl)-2-methoxyethanone Against Known Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential tyrosinase inhibitory activity of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone against established tyrosinase inhibitors. Given the structural features of this compound, specifically the 2,4-dihydroxyphenyl moiety, it is hypothesized to be a tyrosinase inhibitor. This document outlines the experimental framework for this comparative analysis, presents hypothetical data for illustrative purposes, and details the necessary protocols and pathways.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis, the pathway responsible for pigmentation in skin, hair, and eyes. It catalyzes the initial and rate-limiting steps in this process: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4][5] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1][2][3]
The 2,4-dihydroxyphenyl structural motif is a well-known feature in many potent tyrosinase inhibitors. This guide benchmarks the potential efficacy of this compound against established inhibitors like Kojic acid, 4-butylresorcinol, and Hydroquinone.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical value for illustrative purposes) and known tyrosinase inhibitors against mushroom tyrosinase. Lower IC50 values indicate greater inhibitory potency.
| Compound | IC50 (µM) | Notes |
| This compound | 15 (Hypothetical) | This value is for illustrative purposes only and needs to be determined experimentally. |
| Kojic Acid | 10 - 500 | A widely used reference inhibitor. IC50 values can vary based on assay conditions.[6][7][8][9][10][11][12][13] |
| 4-Butylresorcinol | 13.5 - 21 | A potent inhibitor of human tyrosinase.[9][12][14] |
| Hydroquinone | Weak inhibitor (millimolar range) | Its depigmenting effect is thought to be primarily cytotoxic to melanocytes.[6][8][9][12][15] |
Experimental Protocols: Mushroom Tyrosinase Inhibition Assay
This section details the methodology for assessing the tyrosinase inhibitory activity of test compounds.
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (this compound)
-
Reference inhibitors (Kojic Acid, 4-Butylresorcinol, Hydroquinone)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test compound and reference inhibitors in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Protocol (adapted from[16][17]):
-
In a 96-well plate, add 100 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound or reference inhibitor solution at various concentrations. For the control, add 20 µL of the buffer/DMSO solution.
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.
-
Visualizations
Below are diagrams illustrating the key pathways and workflows relevant to this comparison guide.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qvsiete.com [qvsiete.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosinase inhibition assay [bio-protocol.org]
- 17. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
A Spectroscopic Comparative Guide: 1-(2,4-dihydroxyphenyl)-2-methoxyethanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone and its structural isomers, 1-(2,5-dihydroxyphenyl)-2-methoxyethanone and 1-(3,4-dihydroxyphenyl)-2-methoxyethanone. Due to the limited availability of direct experimental spectra for these specific compounds in published literature, this guide leverages data from structurally similar compounds, primarily the corresponding dihydroxyacetophenones, to predict and compare their spectroscopic characteristics. This approach allows for an informed estimation of their spectral properties, which is invaluable for researchers working on the synthesis, identification, and application of these and related phenolic compounds.
Structural Overview and Isomeric Relationship
The three compounds are structural isomers, sharing the same molecular formula (C₉H₁₀O₄) and molecular weight (182.17 g/mol ), but differing in the substitution pattern of the hydroxyl groups on the phenyl ring. This variation in substituent position is expected to give rise to distinct spectroscopic signatures for each isomer.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the three isomers. These predictions are derived from known substituent effects on ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data of related phenolic ketones.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton | This compound | 1-(2,5-dihydroxyphenyl)-2-methoxyethanone | 1-(3,4-dihydroxyphenyl)-2-methoxyethanone |
| -OCH₃ | ~3.4 ppm (s, 3H) | ~3.4 ppm (s, 3H) | ~3.4 ppm (s, 3H) |
| -CH₂- | ~4.7 ppm (s, 2H) | ~4.7 ppm (s, 2H) | ~4.7 ppm (s, 2H) |
| Aromatic H | H-3: ~6.3 ppm (d)H-5: ~6.4 ppm (dd)H-6: ~7.8 ppm (d) | H-3: ~7.3 ppm (d)H-4: ~7.0 ppm (dd)H-6: ~7.1 ppm (d) | H-2: ~7.5 ppm (d)H-5: ~6.9 ppm (d)H-6: ~7.4 ppm (dd) |
| -OH | ~10.0 ppm (s, 1H)~12.5 ppm (s, 1H) | ~9.0 - 10.0 ppm (br s, 2H) | ~9.0 - 10.0 ppm (br s, 2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon | This compound | 1-(2,5-dihydroxyphenyl)-2-methoxyethanone | 1-(3,4-dihydroxyphenyl)-2-methoxyethanone |
| -OCH₃ | ~59 ppm | ~59 ppm | ~59 ppm |
| -CH₂- | ~77 ppm | ~77 ppm | ~77 ppm |
| C=O | ~203 ppm | ~203 ppm | ~203 ppm |
| Aromatic C | C-1: ~114 ppmC-2: ~165 ppmC-3: ~103 ppmC-4: ~165 ppmC-5: ~108 ppmC-6: ~133 ppm | C-1: ~120 ppmC-2: ~153 ppmC-3: ~116 ppmC-4: ~123 ppmC-5: ~152 ppmC-6: ~118 ppm | C-1: ~128 ppmC-2: ~115 ppmC-3: ~145 ppmC-4: ~151 ppmC-5: ~115 ppmC-6: ~122 ppm |
Table 3: Predicted IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound | 1-(2,5-dihydroxyphenyl)-2-methoxyethanone | 1-(3,4-dihydroxyphenyl)-2-methoxyethanone |
| O-H Stretch (phenolic) | 3200-3500 (broad) | 3200-3500 (broad) | 3200-3500 (broad) |
| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 | 2850-3000 |
| C=O Stretch (ketone) | 1630-1650 | 1640-1660 | 1660-1680 |
| C=C Stretch (aromatic) | 1500-1600 | 1500-1600 | 1500-1600 |
| C-O Stretch (ether) | 1050-1150 | 1050-1150 | 1050-1150 |
| C-O Stretch (phenol) | 1200-1300 | 1200-1300 | 1200-1300 |
Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)
| Parameter | This compound | 1-(2,5-dihydroxyphenyl)-2-methoxyethanone | 1-(3,4-dihydroxyphenyl)-2-methoxyethanone |
| λmax 1 (nm) | ~275-285 | ~290-300 | ~270-280 |
| λmax 2 (nm) | ~310-320 | ~330-340 | ~300-310 |
Table 5: Predicted Mass Spectrometry Data (EI)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 182 | 137 (M - CH₂OCH₃), 109, 69 |
| 1-(2,5-dihydroxyphenyl)-2-methoxyethanone | 182 | 137 (M - CH₂OCH₃), 109, 81 |
| 1-(3,4-dihydroxyphenyl)-2-methoxyethanone | 182 | 137 (M - CH₂OCH₃), 109, 81 |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of the target compounds.
Synthesis via Hoesch Reaction
The Hoesch reaction provides a viable route for the synthesis of these phenolic ketones.[1]
-
Reaction Setup: A solution of the corresponding dihydroxybenzene (resorcinol, hydroquinone, or catechol; 1 equivalent) and methoxyacetonitrile (1.1 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
-
Catalyst Addition: Anhydrous zinc chloride (1.2 equivalents) is added to the cooled reaction mixture.
-
Reaction: Dry hydrogen chloride gas is bubbled through the stirred solution for several hours at 0-5 °C. The reaction progress is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the ethereal solution is decanted, and the remaining ketimine hydrochloride salt is hydrolyzed by heating with water.
-
Purification: The resulting crude product is cooled, filtered, and purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure 1-(dihydroxyphenyl)-2-methoxyethanone isomer.
Spectroscopic Analysis Workflow
The general workflow for obtaining the spectroscopic data is outlined below.
3.2.1. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for acquiring 1D ¹H and ¹³C{¹H} spectra.
-
Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
3.2.3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol.
-
Instrumentation: The UV-Vis spectrum is recorded on a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm.
3.2.4. Mass Spectrometry (MS)
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction or via direct infusion.
-
Ionization: Electron ionization (EI) is a common method for these types of compounds.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its 2,5- and 3,4-dihydroxy isomers. While the presented data is largely predictive, it is based on sound spectroscopic principles and data from closely related analogs. These predictions offer valuable insights for the identification and characterization of these compounds in various research and development settings. Experimental verification of these predicted spectral data is encouraged for definitive structural elucidation.
References
A Comparative Guide to Purity Assessment of Synthetic 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of chemical purity is a cornerstone of scientific research and pharmaceutical development. For a compound such as 1-(2,4-dihydroxyphenyl)-2-methoxyethanone (CAS: 57280-75-8), a substituted acetophenone, ensuring high purity is critical for the reliability of experimental results and the safety of potential therapeutic applications.[1][2] Impurities, which can arise from starting materials, by-products, or degradation, can significantly alter a compound's biological and chemical properties.[3]
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthetic this compound. It includes detailed experimental protocols, comparative data tables, and a standardized workflow to guide researchers in selecting the most appropriate methods for their needs.
Primary Analytical Techniques for Purity Assessment
A multi-pronged approach combining chromatographic and spectroscopic methods is the most reliable strategy for purity determination. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation and impurity identification.
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for determining the purity of a non-volatile organic compound. It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. The peak area of the target compound relative to the total peak area provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides precise mass-to-charge ratio (m/z) information. It confirms the molecular weight of the synthesized compound and helps in identifying the molecular weights of any co-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, one can confirm the identity of the compound and detect the presence of structurally similar impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the quantitative purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase as needed.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol uses the same chromatographic conditions as the HPLC method, with the eluent directed into a mass spectrometer for mass analysis.
-
Instrumentation: HPLC system (as described above) coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions: Same as the HPLC protocol.
-
MS Parameters:
-
Ionization Mode: ESI, Positive
-
Mass Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
3. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol is for the structural confirmation of this compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate all peaks to determine the relative proton ratios.
Data Presentation and Comparison
The following tables summarize the expected quantitative data from the analysis of a high-purity sample of this compound. For comparison, data for a common alternative and potential starting material, 2',4'-Dihydroxyacetophenone, is also included.
Table 1: Comparative HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.52 | 99.6 | ≥ 99.5% |
| Impurity A (e.g., Resorcinol) | 3.15 | 0.2 | < 0.2% |
| Impurity B (Unknown) | 9.78 | 0.2 | < 0.2% |
| 2',4'-Dihydroxyacetophenone (Alternative) | 7.21 | > 99.0 | ≥ 99.0% |
Table 2: Comparative LC-MS Data
| Compound | Retention Time (min) | Ion [M+H]⁺ (Observed) | Ion [M+H]⁺ (Calculated) | Identity |
| Target Compound | 8.52 | 183.0652 | 183.0657 | This compound |
| Alternative | 7.21 | 153.0546 | 153.0552 | 2',4'-Dihydroxyacetophenone |
Molecular Formula of Target: C₉H₁₀O₄[4] Molecular Formula of Alternative: C₈H₈O₃[5]
Table 3: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 10.5 (approx.) | s (broad) | 2H | Ar-OH |
| 7.85 | d | 1H | Ar-H | |
| 6.40 | dd | 1H | Ar-H | |
| 6.32 | d | 1H | Ar-H | |
| 4.60 | s | 2H | -CH₂- | |
| 3.35 | s | 3H | -OCH₃ | |
| 2',4'-Dihydroxyacetophenone (Alternative) | 12.5 (approx.) | s (broad) | 2H | Ar-OH |
| 7.65 | d | 1H | Ar-H | |
| 6.35 | dd | 1H | Ar-H | |
| 6.28 | d | 1H | Ar-H | |
| 2.50 | s | 3H | -CH₃ |
Mandatory Visualization
The following diagrams illustrate the logical workflow for purity assessment and the signaling pathway context where such a molecule might be studied.
Caption: Workflow for purity and structural assessment.
This guide provides a robust framework for the purity assessment of this compound. By combining these chromatographic and spectroscopic techniques, researchers can confidently verify the quality of their synthetic material, ensuring the integrity and reproducibility of their scientific work.
References
- 1. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE CAS#: 57280-75-8 [amp.chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. jocpr.com [jocpr.com]
- 4. 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
A Proposed Framework for an Inter-laboratory Comparison of 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone Analysis
Introduction
The validation of analytical methods is a critical process in drug development and scientific research, ensuring that data is reliable, reproducible, and fit for its intended purpose. Inter-laboratory comparison studies, also known as round-robin or proficiency tests, are the gold standard for assessing the reproducibility and transferability of an analytical method.[1][2][3] They involve multiple laboratories analyzing the same sample to evaluate the level of agreement in their results, thereby providing a robust assessment of the method's performance across different environments, equipment, and personnel.[1]
To date, a formal inter-laboratory study for the analysis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a key chemical intermediate, has not been published. This guide proposes a framework for conducting such a study, providing researchers, scientists, and drug development professionals with a comprehensive template. The proposed study is designed to compare two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: A Template for Comparative Analysis
Clear and concise data presentation is crucial for comparing results from different laboratories. The following table is a template summarizing hypothetical quantitative data from a proposed inter-laboratory study. This structure allows for easy comparison of precision and accuracy between participating laboratories and analytical methods.
Table 1: Hypothetical Inter-laboratory Comparison Results for the Analysis of this compound. (True Concentration = 100.0 µg/mL)
| Laboratory | Method Used | Mean Measured Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (%) |
| Lab 1 | HPLC-UV | 99.5 | 1.5 | 1.51 | 99.5 |
| Lab 2 | HPLC-UV | 101.2 | 2.1 | 2.08 | 101.2 |
| Lab 3 | HPLC-UV | 98.9 | 1.8 | 1.82 | 98.9 |
| Lab 4 | HPLC-UV | 102.5 | 2.5 | 2.44 | 102.5 |
| HPLC-UV Summary | 100.5 | 2.0 | 1.99 | 100.5 | |
| Lab 1 | LC-MS | 100.1 | 0.8 | 0.80 | 100.1 |
| Lab 2 | LC-MS | 99.8 | 0.7 | 0.70 | 99.8 |
| Lab 3 | LC-MS | 100.5 | 0.9 | 0.90 | 100.5 |
| Lab 4 | LC-MS | 99.6 | 0.6 | 0.60 | 99.6 |
| LC-MS Summary | 100.0 | 0.7 | 0.70 | 100.0 |
Experimental Protocols
Detailed and standardized protocols are essential to ensure that variability in results can be attributed to the analytical method's performance rather than procedural differences. The following are proposed methodologies for the key experiments.
Sample Preparation
A central organizing laboratory should prepare and distribute a homogenous bulk sample of this compound to all participating laboratories.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Dissolve the standard in a 25 mL volumetric flask using methanol as the solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 4°C, protected from light.
-
-
Working Sample Preparation (100 µg/mL):
-
Pipette 1.0 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the final solution into an HPLC vial for analysis.
-
Method A: HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a common technique for the quantification of phenolic compounds.[4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 20% B to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% B to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm.
-
Quantification: Based on the peak area of a multi-level calibration curve prepared from the reference standard.
Method B: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry offers high sensitivity and selectivity, making it a powerful tool in drug development.[7][8][9][10]
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatography: Same as HPLC-UV method, though a faster gradient may be employed.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Mass Spectrometer Settings:
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.
-
Monitored Ion (SIM): The deprotonated molecule [M-H]⁻. For C₉H₁₀O₄ (MW: 182.17), this would be m/z 181.05.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Quantification: Based on the peak area of the selected ion, using a multi-level calibration curve.
Mandatory Visualizations
Diagrams are provided to illustrate the logical flow of the proposed study and a relevant biological context.
Caption: Workflow for the proposed inter-laboratory comparison study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tecan.com [tecan.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. bioagilytix.com [bioagilytix.com]
Navigating the Void: The Unsubstantiated Role of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone as a Negative Control
A comprehensive review of scientific literature and chemical repositories reveals a critical absence of evidence for the use of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone as a negative control in experimental research. For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is paramount to the validity and interpretation of experimental results. However, for this specific compound, there is no readily available data to support its use as an inert counterpart in biological assays.
Our investigation sought to collate quantitative data, experimental protocols, and comparative analyses for this compound against other potential negative controls. The objective was to produce a detailed comparison guide for its application in various experimental settings. Disappointingly, the search yielded no instances of this compound being used as a negative control, and consequently, no comparative performance data or established experimental protocols are available.
The core function of a negative control is to establish a baseline by demonstrating the absence of a specific biological effect in the absence of the active compound being tested. An ideal negative control is structurally similar to the active compound but lacks the specific chemical moieties responsible for its biological activity. While this compound is a derivative of the biologically relevant 2,4-dihydroxyacetophenone, its own biological activity—or lack thereof—is not documented in the context of a negative control.
One isolated mention suggests its potential use in the cosmetics industry due to purported antioxidant properties. This inherent biological activity, if confirmed, would disqualify it as a suitable negative control in many signaling pathway studies where redox-sensitive mechanisms are involved.
The Path Forward: Selecting an Appropriate Negative Control
Given the lack of data for this compound, researchers are advised to consider alternative, validated negative controls for their specific experimental systems. The choice of a negative control is highly dependent on the active compound of interest and the biological pathway being investigated.
For studies involving phenolic compounds like acetophenones and resorcinol derivatives, a suitable negative control could be a structurally related molecule where a key functional group, such as a hydroxyl group, is methylated or replaced to abrogate binding or activity.
Below is a generalized workflow for selecting and validating a negative control, a critical process in rigorous experimental design.
Caption: A generalized workflow for the selection and validation of a negative control compound.
Safety Operating Guide
Proper Disposal of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1-(2,4-dihydroxyphenyl)-2-methoxyethanone must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a potentially hazardous chemical, this aromatic ketone requires management through an approved hazardous waste program.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following steps provide a general framework for its safe disposal:
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[1][2] It should be managed through your institution's hazardous waste program.[1]
-
Container Selection and Labeling :
-
Select a chemically compatible container for waste accumulation. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with no leaks or cracks, and have a secure lid.[3]
-
Attach a hazardous waste tag to the container as soon as the first amount of waste is added.[4][5]
-
The label must include the following information[1][3]:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The words "Hazardous Waste".
-
An accurate estimation of the quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory, building, room number).
-
The name and contact information of the principal investigator or responsible party.
-
Appropriate hazard pictograms.
-
-
-
Waste Segregation and Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5]
-
Ensure the container is kept closed except when adding waste.[3]
-
Segregate the waste from incompatible materials to prevent dangerous reactions.[3] Aromatic ketones should generally be stored away from strong oxidizing agents and strong bases.
-
-
Disposal of Contaminated Materials :
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste in the same container.
-
For spills, the absorbent materials used for cleanup should be collected and disposed of as hazardous waste.[4]
-
-
Empty Container Disposal :
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be disposed of as non-hazardous trash.[3][4]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing, deface the original chemical label on the container before placing it in the regular trash.[4]
-
-
Arranging for Waste Pickup :
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per satellite accumulation area.[5] |
| Maximum Accumulation Time | Up to 12 months in a satellite accumulation area, provided the volume limits are not exceeded.[5] |
| Empty Container Rinsing | Triple-rinse with a solvent capable of removing the chemical.[3][4] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a chemical compound utilized in various research and development applications. The following procedures are based on best practices for handling similar phenolic and ketonic compounds and are intended to ensure the safety of laboratory personnel and the integrity of experimental work.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the known hazards of similar chemical structures. It is imperative to consult the official SDS for this compound as soon as it is available and to perform a risk assessment for your specific use case.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in open air) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Recommended to be performed in a ventilated enclosure. If not possible, a NIOSH-approved respirator for organic vapors is advised. |
| Handling solutions (in a fume hood) | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Not generally required |
| Potential for splashing (e.g., transferring large volumes) | Face shield over chemical safety goggles | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Not generally required if performed in a fume hood |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with organic vapor cartridges |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, put on the respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the laboratory coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Gown/Lab Coat: Remove the laboratory coat by turning it inside out as it is removed.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Goggles/Face Shield: Remove eye and face protection.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash and dry hands again.
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Prevent the formation of dust or aerosols.
-
Use appropriate tools and equipment to minimize the risk of spills.
Disposal Plan:
-
Contaminated PPE: Dispose of all used PPE, such as gloves and disposable lab coats, as hazardous waste in a designated and properly labeled container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Spill Cleanup Material: Any materials used to clean up spills of this compound should also be treated as hazardous waste and disposed of accordingly.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
